2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYGRSDYBWXDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406769 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30321-94-9 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS Number: 30321-94-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol, and explores its reactivity and potential for functionalization. Drawing on established principles of pyrimidine chemistry, this guide serves as a critical resource for researchers seeking to incorporate this versatile scaffold into their synthetic strategies. Particular emphasis is placed on the rationale behind the synthetic methodology and the compound's potential applications in the development of novel therapeutic agents.
Introduction
This compound is a highly functionalized pyrimidine derivative of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a reactive bromine atom, an electron-withdrawing methylsulfonyl group, and a carboxylic acid handle, make it a versatile intermediate for the synthesis of a diverse array of complex molecules.[1] The pyrimidine core is a common scaffold in numerous clinically approved drugs, including antiviral and anticancer agents, highlighting the therapeutic potential of its derivatives.[2] This guide will provide an in-depth analysis of the synthesis, properties, and reactivity of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30321-94-9 | [3][4][5] |
| Molecular Formula | C₆H₅BrN₂O₄S | [1][3] |
| Molecular Weight | 281.08 g/mol | [3] |
| IUPAC Name | 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | [1] |
| SMILES | CS(=O)(=O)c1ncc(c(C(=O)O)n1)Br | [1] |
| InChI Key | UEYGRSDYBWXDKJ-UHFFFAOYSA-N | [6] |
| Appearance | White to light yellow or light brown solid (predicted) | [2] |
| Purity | Typically ≥95% | [3][7] |
The methylsulfonyl group enhances the compound's polarity, which may improve its solubility in polar solvents.[1] The carboxylic acid moiety provides a site for hydrogen bonding and ionic interactions, which can be critical for biological activity.[1]
Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its methylthio precursor, followed by oxidation. This strategy leverages well-established pyrimidine synthesis methodologies.
Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 50593-92-5)
This precursor is synthesized via a condensation reaction between mucobromic acid and S-methylisothiourea. This is an adaptation of a common method for constructing the pyrimidine ring.[2]
Reaction Scheme:
Caption: Synthesis of the methylthio precursor.
Detailed Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken. Stir until all the sodium has dissolved.
-
Reaction with S-Methylisothiourea: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate. Stir the resulting suspension.
-
Addition of Mucobromic Acid: Warm the mixture to approximately 50 °C. Prepare a solution of mucobromic acid in ethanol and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture and then allow it to cool to room temperature.
-
Isolation of the Product: Filter the cooled mixture and evaporate the solvent from the filtrate under reduced pressure. Treat the residue with a dilute acid (e.g., 2 M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a solid.
Step 2: Oxidation to this compound
The methylthio group of the precursor is oxidized to the corresponding methylsulfonyl group. Common oxidizing agents for this transformation include Oxone® or meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Oxidation to the final product.
Detailed Protocol:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent system, such as a mixture of acetone and water.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., Oxone®) in portions, while monitoring the internal temperature to prevent overheating.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent. The product can then be isolated by extraction into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Reactivity and Functionalization
The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile scaffold for further chemical modifications.
Caption: Key reactive sites and potential transformations.
-
Carboxylic Acid Group: The carboxylic acid at the 4-position is a versatile handle for various chemical transformations. It can readily undergo amide bond formation with a wide range of amines, facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC). This is a common strategy for introducing diverse substituents and building molecular complexity, particularly in the synthesis of bioactive compounds.[8] Furthermore, the carboxylic acid can be converted to its corresponding ester through Fischer esterification or by reaction with alkyl halides in the presence of a base.
-
Bromine Atom: The bromine atom at the 5-position is an excellent site for palladium-catalyzed cross-coupling reactions . This allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups. Commonly employed reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. The ability to perform these transformations selectively is a cornerstone of modern medicinal chemistry.
-
-
Methylsulfonyl Group: The methylsulfonyl group at the 2-position is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) . This group can act as a leaving group when reacted with suitable nucleophiles, allowing for the introduction of various substituents at the 2-position. The reactivity of sulfonyl groups as leaving groups in pyrimidine systems has been well-documented.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly valuable building block in drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 2, 4, and 5 positions allows for the systematic exploration of structure-activity relationships (SAR).[2]
This compound can serve as a starting material for the synthesis of libraries of compounds to be screened for various biological targets. For instance, its derivatives could be investigated as kinase inhibitors, antivirals, or anti-inflammatory agents, areas where pyrimidine-based compounds have shown significant promise.[2] The carboxylic acid functionality can be used to improve pharmacokinetic properties or to introduce specific interactions with biological targets.
Conclusion
This compound is a strategically important synthetic intermediate with broad applicability in medicinal and materials chemistry. This guide has provided a detailed overview of its properties, a plausible and detailed synthesis protocol, and an analysis of its reactivity. The ability to selectively modify the three distinct functional groups of this molecule provides chemists with a powerful tool for the design and synthesis of novel and complex chemical entities with potential therapeutic applications.
References
- 1. CAS 30321-94-9: 5-bromo-2-(methylsulfonyl)pyrimidine-4-car… [cymitquimica.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. Synthonix, Inc > 30321-94-9 | 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid [synthonix.com]
- 4. 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid,30321-94-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. This compound-30321-94-9 - Thoreauchem [thoreauchem.com]
- 6. PubChemLite - 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid (C6H5BrN2O4S) [pubchemlite.lcsb.uni.lu]
- 7. Page loading... [guidechem.com]
- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]
Physicochemical properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Introduction
This compound is a heterocyclic organic compound featuring a highly functionalized pyrimidine core. As a member of the pyrimidine carboxylic acid family, it serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The strategic placement of a bromine atom, a carboxylic acid, and a strongly electron-withdrawing methylsulfonyl group imparts a unique combination of reactivity and physicochemical characteristics. These properties are critical determinants of the molecule's behavior in both chemical and biological systems, influencing everything from reaction outcomes to pharmacokinetic profiles in potential drug candidates.
This technical guide provides a comprehensive analysis of the known physicochemical properties of this compound (CAS No: 30321-94-9). For properties where experimental data is not publicly available, this document offers detailed, field-proven experimental protocols for their determination, designed to equip researchers and drug development professionals with the necessary tools for a thorough characterization of this compound.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The key identifiers and structural details for this compound are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
| Synonyms | This compound, 4-Pyrimidinecarboxylic Acid, 5-Bromo-2-(Methylsulfonyl)- | [1][3] |
| CAS Number | 30321-94-9 | [3][4][5] |
| Molecular Formula | C₆H₅BrN₂O₄S | [1][4][6] |
| Molecular Weight | 281.09 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)c1ncc(c(C(=O)O)n1)Br | [1] |
| InChI Key | UEYGRSDYBWXDKJ-UHFFFAOYSA-N | |
The molecule's structure is defined by a central pyrimidine ring, which is substituted at key positions. The methylsulfonyl group at position 2 and the nitrogen atoms within the ring act as strong electron-withdrawing groups, significantly influencing the acidity of the carboxylic acid at position 4. The bromine atom at position 5 provides a site for further synthetic modification, such as transition-metal-catalyzed cross-coupling reactions.[7]
Core Physicochemical Properties
A summary of the available and predicted physicochemical data is presented below. The scarcity of experimentally-derived public data for this specific molecule underscores the importance of the protocols outlined in Section 4.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Source(s) / Comment |
|---|---|---|
| Physical Form | Solid | |
| Appearance | White to light yellow/brown powder | Predicted based on related compounds[7] |
| Melting Point | Data not available | Experimental determination is required. |
| Boiling Point | Data not available | Likely to decompose before boiling at atmospheric pressure.[8] |
| Flash Point | 271.5°C | [4] |
| pKa | Data not available | Expected to be a strong acid due to multiple electron-withdrawing groups. |
| Solubility | Data not available | The methylsulfonyl and carboxylic acid groups suggest some polar solvent solubility.[1] |
Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter, particularly in drug development, as it dictates the ionization state of a molecule at a given pH. This, in turn, profoundly affects solubility, membrane permeability, and interaction with biological targets.
For this compound, the carboxylic acid moiety is the primary acidic functional group. Its acidity is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the adjacent pyrimidine ring nitrogens and, most notably, the methylsulfonyl group at the 2-position. For comparison, the related compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, which has a less electron-withdrawing methylthio group, has a predicted pKa of 1.31 ± 0.10.[7] It is therefore highly probable that the pKa of the title compound is even lower, placing it in the category of a strong organic acid that will be almost completely ionized to its carboxylate form at physiological pH (7.4).
Solubility
Solubility is a gatekeeper property for oral drug absorption and formulation development. This molecule possesses both hydrophilic and hydrophobic features. The carboxylic acid (especially in its ionized carboxylate form) and the polar methylsulfonyl group contribute to solubility in polar solvents.[1] Conversely, the brominated pyrimidine ring is more lipophilic in nature. The overall solubility in aqueous media is expected to be limited but highly pH-dependent. At pH values well above the pKa, the ionized form should exhibit greater aqueous solubility than the neutral acid form.
Reactivity and Stability
The compound's rich functionality dictates its chemical reactivity:
-
Carboxylic Acid: Can undergo standard reactions such as esterification or amide bond formation to generate derivatives.[7]
-
Pyrimidine Ring: The electron-deficient nature of the ring, exacerbated by the methylsulfonyl group, makes it susceptible to nucleophilic attack.
-
Leaving Groups: Both the bromine atom and the methylsulfonyl group can potentially act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions.
An interesting aspect of reactivity is observed in a closely related system, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid.[9] Studies on this analog revealed that its reaction with amines leads to substitution of the methylsulfonyl group. However, when the carboxylic acid is converted to an ester, the same reaction results in the substitution of the chlorine atom instead. This "inverse of reactivity" is dictated by the ionization state of the carboxylic acid, which modulates the electron density and reactivity of the pyrimidine ring.[9] This highlights the critical need to consider reaction conditions carefully when using this scaffold for synthetic transformations. For storage, the compound should be kept sealed in a dry environment.[10]
Experimental Protocols for Characterization
The following protocols describe standardized methodologies for determining the key physicochemical properties for which public data is lacking.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for experimentally determining the pKa value.
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.
Apparatus & Reagents:
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or manual burette (Class A)
-
Stir plate and magnetic stir bar
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
This compound
-
Deionized water, boiled to remove CO₂
-
Co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is insufficient
Procedure:
-
Preparation: Accurately weigh approximately 28 mg (0.1 mmol) of the compound and dissolve it in 50 mL of deionized water. If solubility is low, use a known mixture of water and co-solvent (e.g., 50:50 water:methanol).
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the dissolved sample on the stir plate and immerse the pH electrode. Begin gentle stirring.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (identified by a sharp change in pH).
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, the pKa can be found from the maximum of the first derivative plot (ΔpH/ΔV vs. V).
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol follows the OECD Guideline 105 and is the gold standard for determining aqueous solubility.
Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.
Apparatus & Reagents:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV method for quantification
-
This compound
-
Buffer solutions (e.g., pH 2, 5, 7.4, 9)
Procedure:
-
Preparation: Add an excess amount of the solid compound to flasks containing buffer solutions at different, physiologically relevant pH values (e.g., pH 2.0 and pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. A preliminary experiment should confirm that equilibrium is reached within this timeframe.
-
Sampling: After the initial equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample using a syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Confirmation: Repeat the sampling at a later time point (e.g., 48 hours) to ensure the concentration is stable and that equilibrium has been achieved.
Relevance in a Scientific Context
The physicochemical properties of this compound are intrinsically linked to its potential applications.
-
In Drug Discovery: The expected strong acidity (low pKa) means the compound will exist as a highly polar carboxylate anion under most physiological conditions. While this enhances aqueous solubility, it can be a significant barrier to passive diffusion across biological membranes (e.g., the gut wall or the blood-brain barrier), potentially limiting oral bioavailability. The molecule's profile—high polarity, potential for hydrogen bonding, and defined structure—makes it a candidate for fragment-based drug design or as a lead for targets with polar binding pockets.
-
In Chemical Synthesis: As a synthetic intermediate, its value lies in its multiple, differentially reactive sites. The carboxylic acid can be used as a handle for coupling, while the bromine and methylsulfonyl groups offer opportunities for building molecular complexity through substitution or cross-coupling reactions. Understanding the "inverse reactivity"[9] is paramount for chemists to selectively target a specific position on the pyrimidine ring and achieve the desired synthetic outcome.
The interplay between these properties ultimately governs the compound's suitability for a given purpose, as illustrated below.
Conclusion
References
- 1. CAS 30321-94-9: 5-bromo-2-(methylsulfonyl)pyrimidine-4-car… [cymitquimica.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound-30321-94-9 - Thoreauchem [thoreauchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 5-BROMO-2-(METHYLSULFONYL)PYRIMIDINE-4-CARBOXYLIC ACID CAS#: [amp.chemicalbook.com]
- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 10. 1370411-46-3|2-(Methylsulfonyl)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
A Technical Guide to Substituted Pyrimidine Carboxylic Acids in Drug Discovery
Foreword: The Enduring Legacy and Future Promise of the Pyrimidine Scaffold
The pyrimidine ring system, a cornerstone of medicinal chemistry, is a privileged scaffold that continues to yield compounds of profound biological significance. As a fundamental component of nucleic acids, its derivatives have been instrumental in the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of substituted pyrimidine carboxylic acids, a class of compounds that has demonstrated remarkable potential in oncology, infectious diseases, and beyond. We will delve into the synthetic strategies that unlock their chemical diversity, dissect the structure-activity relationships that govern their potency, and illuminate the molecular pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical insights to inspire and guide future innovation in this exciting field.
I. Synthetic Strategies: Building the Pyrimidine Carboxylic Acid Core
The synthetic accessibility of the pyrimidine core is a key driver of its prevalence in drug discovery. A variety of robust and versatile methods have been developed to construct the pyrimidine ring and introduce the critical carboxylic acid functionality. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Biginelli Reaction and its Modern Variants
A classic and highly efficient one-pot, three-component condensation reaction, the Biginelli reaction remains a cornerstone for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Generalized Biginelli Reaction Scheme:
Caption: Generalized workflow of the Biginelli reaction for pyrimidine synthesis.
Modern iterations of the Biginelli reaction often employ microwave irradiation or various catalysts to improve yields and reaction times, as well as to expand the substrate scope.
Cyclocondensation of Amidines with Three-Carbon Synthons
A widely employed and highly adaptable strategy involves the cyclocondensation of an amidine with a three-carbon component possessing two electrophilic centers. This approach offers a direct route to a diverse range of substituted pyrimidines.
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol describes a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
Materials:
-
Amidinium salt (e.g., acetamidine hydrochloride)
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a solution of the amidinium salt (1.0 eq) in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the 2-substituted pyrimidine-5-carboxylic ester.
This method is advantageous as it provides a direct route to pyrimidines lacking substitution at the 4-position.
II. Pharmacological Applications and Biological Activities
Substituted pyrimidine carboxylic acids have emerged as a rich source of biologically active molecules with a wide spectrum of therapeutic applications. Their ability to interact with various biological targets has led to the development of potent anticancer, antibacterial, and anti-inflammatory agents.
Anticancer Activity
The pyrimidine scaffold is a common feature in numerous anticancer drugs, and substituted pyrimidine carboxylic acids have shown significant promise in this area. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival.
Key Molecular Targets:
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high demand for nucleic acids for rapid proliferation, are particularly sensitive to the inhibition of this pathway.[1] By blocking DHODH, pyrimidine carboxylic acid derivatives can deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[1][2]
References
The Pyrimidine Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a ubiquitous element in both natural biological systems and synthetic therapeutic agents. As an integral component of nucleic acids (cytosine, thymine, and uracil) and essential vitamins, its inherent biocompatibility and versatile chemical properties have established it as a "privileged scaffold" in medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of the biological relevance of the pyrimidine core, exploring its physicochemical attributes that underpin its success in drug design. We will dissect its diverse roles in various therapeutic areas, with a focus on oncology, infectious diseases, and inflammatory conditions. Through detailed case studies of FDA-approved drugs, this guide will illuminate the structure-activity relationships, mechanisms of action, and synthetic strategies that have rendered the pyrimidine scaffold an indispensable tool for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of next-generation pyrimidine-based drugs.
Introduction: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is of paramount importance in the realm of medicinal chemistry.[1] Its presence in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological processes.[2] This inherent biological relevance provides a unique advantage for pyrimidine-containing compounds, as they can readily interact with various enzymes, receptors, and other biological macromolecules.[3] Beyond its role in genetics, the pyrimidine core is also found in essential vitamins like thiamine (Vitamin B1) and riboflavin (Vitamin B2), further cementing its status as a biocompatible and crucial molecular framework.[2]
The significance of the pyrimidine scaffold extends far beyond its natural occurrences. Over the past several decades, it has emerged as a versatile and highly sought-after leitmotif in the design and synthesis of novel therapeutic agents.[3] The landscape of FDA-approved drugs is continually evolving, with a growing number of molecules incorporating the pyrimidine scaffold to treat a myriad of diseases, including cancers, viral infections, and inflammatory disorders.[3][4] This success can be attributed to the unique physicochemical properties of the pyrimidine ring, which allow for facile chemical modification and the optimization of pharmacokinetic and pharmacodynamic profiles.[5]
This guide will provide a deep dive into the multifaceted world of the pyrimidine scaffold, from its fundamental chemical properties to its extensive applications in modern drug discovery.
Physicochemical Properties and Privileged Character
The widespread success of the pyrimidine scaffold in medicinal chemistry is not coincidental; it is a direct consequence of its distinct physicochemical properties. These properties make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.
2.1 Electronic Properties and Reactivity
The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms.[6] This electron deficiency significantly influences its chemical reactivity, making it susceptible to nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.[7] This reactivity profile is a boon for medicinal chemists, as it allows for the straightforward introduction of a wide array of substituents to fine-tune the biological activity and physicochemical properties of the molecule.[7] Conversely, electrophilic aromatic substitution is generally more difficult but can be achieved at the 5-position.[6]
The nitrogen atoms in the pyrimidine ring also act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets.[5] The ability to form strong hydrogen bonds contributes to the high binding affinity observed for many pyrimidine-based drugs.[5]
2.2 Structural Versatility and Bioisosterism
The pyrimidine ring is a versatile scaffold that can be readily modified to explore a vast chemical space. Its planar structure and ability to be functionalized at multiple positions allow for the creation of diverse libraries of compounds for high-throughput screening.[8] Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl ring.[4][5] This bioisosteric replacement can lead to improved metabolic stability, enhanced potency, and better pharmacokinetic properties.[5]
The fusion of the pyrimidine ring with other heterocyclic systems, such as purines, pteridines, and pyrazolopyrimidines, has given rise to a plethora of bicyclic and polycyclic scaffolds with significant therapeutic potential.[9][10] These fused systems often exhibit unique biological activities and have been successfully exploited in the development of kinase inhibitors and other targeted therapies.[10]
The Pyrimidine Scaffold in Action: Therapeutic Applications & Case Studies
The versatility of the pyrimidine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.[5] From life-saving cancer treatments to potent antiviral agents, pyrimidine-based drugs have become indispensable tools in modern medicine.
Oncology: A Pillar in Cancer Chemotherapy
The pyrimidine scaffold has a long and storied history in the fight against cancer.[2][11] Many pyrimidine-based anticancer agents function as antimetabolites, mimicking endogenous pyrimidines to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[2][12]
Case Study: 5-Fluorouracil (5-FU)
5-Fluorouracil, a cornerstone of cancer chemotherapy for decades, is a classic example of a pyrimidine-based antimetabolite.[2]
-
Mechanism of Action: 5-FU is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[13] Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its normal function.[13]
-
Synthetic Strategy: The synthesis of 5-FU typically involves the reaction of uracil with fluorine gas in an acidic medium.
-
Therapeutic Applications: 5-FU is widely used in the treatment of a variety of solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[2]
The success of 5-FU paved the way for the development of other pyrimidine-based anticancer agents with improved efficacy and safety profiles, such as capecitabine, gemcitabine, and trifluridine.[13]
In more recent times, the focus has shifted towards targeted therapies, and the pyrimidine scaffold has proven to be an ideal framework for the design of potent and selective kinase inhibitors.[11] Many of these inhibitors target specific signaling pathways that are dysregulated in cancer cells.
| FDA-Approved Pyrimidine-Based Kinase Inhibitors | Target(s) | Therapeutic Area |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | Breast Cancer |
| Pazopanib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Ibrutinib | BTK | B-cell malignancies |
Anti-Infective Agents: Combating Viruses, Bacteria, and Fungi
The pyrimidine scaffold is also a key component in a number of anti-infective agents.[5]
-
Antiviral Agents: Pyrimidine nucleoside analogs, such as zidovudine (AZT) and lamivudine, are potent inhibitors of viral reverse transcriptase and are widely used in the treatment of HIV/AIDS.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a pyrimidine core, such as etravirine and rilpivirine, have also been developed.[5]
-
Antibacterial Agents: The combination of trimethoprim, a diaminopyrimidine, and sulfamethoxazole is a widely used antibacterial agent that targets folic acid synthesis in bacteria.[14]
-
Antifungal Agents: Flucytosine, a fluorinated pyrimidine analog, is an antifungal agent that is converted to 5-fluorouracil within fungal cells, disrupting DNA and RNA synthesis.[14]
Anti-Inflammatory and CNS Agents
The therapeutic reach of the pyrimidine scaffold extends to the treatment of inflammatory diseases and central nervous system (CNS) disorders.[5] Barbiturates, a class of drugs derived from barbituric acid (a pyrimidine derivative), have been used as sedatives and hypnotics.[2] More recently, pyrimidine-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes for their anti-inflammatory and analgesic properties.[15]
Synthetic Strategies for Pyrimidine Derivatives
The synthesis of pyrimidine derivatives has been extensively studied, and a variety of reliable methods are available to medicinal chemists.[8][16] The most common approach is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N synthon, such as an amidine, urea, or guanidine.[6]
General Synthetic Scheme for Pyrimidines:
Caption: General reaction scheme for the synthesis of pyrimidine derivatives.
This versatile method allows for the synthesis of a wide range of substituted pyrimidines by varying the starting materials. Other synthetic strategies include multicomponent reactions, such as the Biginelli reaction, and the modification of pre-existing pyrimidine rings.[6]
Key Experimental Protocols for Biological Evaluation
The biological evaluation of novel pyrimidine derivatives is a critical step in the drug discovery process. A variety of in vitro and in vivo assays are used to assess their potency, selectivity, and mechanism of action.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[17]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
For pyrimidine derivatives designed as kinase inhibitors, a direct enzymatic assay is necessary to determine their inhibitory potency.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add the pyrimidine derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling, antibody-based detection (e.g., ELISA), or luminescence-based assays.
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and determine the IC50 value.
Experimental Workflow for Screening Pyrimidine-Based Kinase Inhibitors:
Caption: A typical workflow for the screening and evaluation of pyrimidine-based kinase inhibitors.
Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its fundamental role in biological systems, coupled with its favorable physicochemical properties and synthetic accessibility, has solidified its position as a truly privileged scaffold. The continued exploration of the chemical space around the pyrimidine nucleus, aided by advances in computational chemistry and high-throughput screening, promises the discovery of novel therapeutics with enhanced potency, selectivity, and safety profiles.[3] As our understanding of disease biology deepens, the versatility of the pyrimidine scaffold will undoubtedly be harnessed to address new and challenging therapeutic targets, ensuring its relevance in drug discovery for years to come. The future of pyrimidine-based drug development will likely focus on the design of highly specific targeted therapies, combination therapies to overcome drug resistance, and the exploration of novel biological targets.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 17. mdpi.com [mdpi.com]
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental component of DNA and RNA, stands as a cornerstone in the field of medicinal chemistry.[1] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold," leading to the development of a wide array of therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the discovery and development of pyrimidine-based drugs, delving into the core principles of their design, synthesis, and biological evaluation. We will examine the structure-activity relationships that govern their efficacy, explore their mechanisms of action across various therapeutic areas, and provide detailed experimental protocols for their characterization. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, offering both foundational knowledge and practical insights to drive the innovation of next-generation pyrimidine-based therapeutics.
The Pyrimidine Scaffold: Physicochemical Properties and Synthetic Versatility
The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.[4][5] The presence of the electronegative nitrogen atoms creates a π-deficient system, influencing its reactivity and interaction with biological targets.[5] This electron deficiency facilitates nucleophilic substitution at the 2, 4, and 6 positions, while electrophilic substitution is more likely to occur at the 5 position.[4][5] These characteristics provide a versatile platform for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties.[2]
The pyrimidine ring's ability to act as a bioisostere for the phenyl group is another key advantage in medicinal chemistry. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced solubility and metabolic stability.[6]
General Synthetic Strategies
The construction of the pyrimidine core and its subsequent functionalization are well-established processes in organic chemistry. One of the most classical and versatile methods is the Biginelli reaction , a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea.[7]
A General Workflow for Pyrimidine Synthesis:
Caption: A simplified workflow for the synthesis of pyrimidine derivatives, often initiated by a multicomponent reaction like the Biginelli reaction.
Numerous other synthetic routes exist, allowing for the introduction of a wide variety of substituents at different positions of the pyrimidine ring, which is crucial for optimizing the biological activity of the resulting compounds.[8]
Pyrimidine-Based Therapeutics in Oncology
The development of pyrimidine-based anticancer agents has been a major focus of research, leading to the approval of several life-saving drugs.[1][3] These agents often target key enzymes and signaling pathways involved in cancer cell proliferation and survival.[9]
Antimetabolites: The Case of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of chemotherapy for decades.[2][10] Its development is a classic example of rational drug design.[1][11]
Mechanism of Action: 5-FU is a prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[10] This leads to a "thymineless death" of rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into RNA and DNA, further disrupting cellular function.[10]
Development and Challenges: Despite its efficacy, 5-FU has a narrow therapeutic index and can cause significant toxicity.[2][10] This has driven the development of numerous 5-FU derivatives and prodrugs, such as capecitabine and tegafur, with improved safety profiles and oral bioavailability.[10][12]
Kinase Inhibitors: Targeting Dysregulated Signaling
Many cancers are driven by the aberrant activity of protein kinases. Pyrimidine-based scaffolds have proven to be highly effective in the design of potent and selective kinase inhibitors.[9][13]
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[14] Fused pyrimidine systems have been particularly successful in targeting EGFR.[14][15]
CDK4/6 Inhibitors: The Story of Palbociclib:
Palbociclib was the first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) to receive FDA approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[16][17]
Mechanism of Action: CDK4 and CDK6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[16] Palbociclib inhibits these kinases, leading to cell cycle arrest at the G1 phase and preventing cancer cell proliferation.[16][18] The development of palbociclib was a long journey, from its initial discovery to the identification of its efficacy in specific breast cancer subtypes.[19][20]
Caption: The CDK4/6-Rb pathway and the inhibitory action of Palbociclib, a pyrimidine-based drug.
Quantitative Data for Selected Pyrimidine-Based Anticancer Agents:
| Compound | Target | Cancer Type | IC50/EC50 | Reference(s) |
| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, etc. | Varies by cell line | [2][10] |
| Palbociclib | CDK4/6 | HR+/HER2- Breast Cancer | CDK4: 11 nM, CDK6: 16 nM | [16] |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer | 2 nM | [14] |
| RDS 3442 | Not specified | Glioblastoma, Breast, Colon | 4-8 µM | [21] |
| Compound 2a | Not specified | Glioblastoma, Breast, Colon | 4-8 µM | [21] |
Experimental Protocol: EGFR Kinase Assay (Luminescent)
This protocol outlines a common method to assess the inhibitory activity of a pyrimidine-based compound against EGFR kinase.
Materials:
-
Recombinant EGFR kinase
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (for controls).
-
Add 2 µL of a solution containing the EGFR enzyme.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22][23]
Pyrimidine Derivatives as Anti-Infective Agents
The pyrimidine scaffold is also a key component in many drugs used to treat infectious diseases caused by bacteria, fungi, viruses, and protozoa.[8]
Antibacterial Agents
The rise of antibiotic resistance necessitates the development of new antibacterial agents.[8] Pyrimidine derivatives have shown promise in this area, with some targeting essential bacterial enzymes.[24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compound (pyrimidine derivative)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate using MHB.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the plate.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]
Quantitative Data for Selected Pyrimidine-Based Antibacterial Agents:
| Compound Class | Target Organism(s) | MIC (µM) | Reference(s) |
| Triazolo[1,5-a]pyrimidines | Fungal species | 15.50 - 26.30 | [24] |
| Thiazolo[3,2-a]pyrimidines | Fungal species | 3.90 - 31.20 | [24] |
Antifungal Agents
Pyrimidine derivatives have also been developed as antifungal agents.[25][26][27] Some of these compounds work by inhibiting key enzymes in the fungal cell wall or membrane biosynthesis pathways.[5]
Antiviral Agents
Synthetic pyrimidine nucleoside analogs are a significant class of antiviral drugs.[28] These compounds mimic natural nucleosides and, once incorporated into the viral DNA or RNA, can terminate chain elongation or lead to a non-functional viral genome.
Antiprotozoal Agents: The Case of Pyrimethamine
Pyrimethamine is a diaminopyrimidine derivative that has been used for the treatment and prevention of malaria and toxoplasmosis.[29][30][31]
Mechanism of Action: Pyrimethamine is a potent and selective inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of folic acid.[29][30][32] Protozoa cannot utilize external sources of folic acid and must synthesize it de novo. By blocking this pathway, pyrimethamine prevents the synthesis of nucleic acids and certain amino acids, ultimately leading to the death of the parasite.[29][31] Resistance to pyrimethamine can arise from mutations in the DHFR gene that reduce the drug's binding affinity.[32]
Pyrimidines in Central Nervous System (CNS) Drug Discovery
The versatility of the pyrimidine scaffold extends to the development of agents targeting the CNS. Pyrimidine-containing compounds have been designed to interact with various CNS receptors and have shown potential in treating a range of neurological and psychiatric disorders.[6][28]
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in the development of new therapeutic agents.[3][33] Future research will likely focus on the development of more selective and potent pyrimidine-based drugs, including dual-target inhibitors and pyrimidine-based hybrid molecules, to address unmet medical needs and combat drug resistance.[9][34] The integration of computational drug design with traditional medicinal chemistry approaches will further accelerate the discovery of novel pyrimidine-based therapeutics.
This guide has provided a comprehensive overview of the discovery and development of pyrimidine-based therapeutic agents. By understanding the fundamental principles of their design, synthesis, and biological evaluation, researchers can continue to harness the power of this privileged scaffold to create the medicines of tomorrow.
References
- 1. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-Fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 5-Fluorouracil Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 11. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 5-Fluorouracil Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 15. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib’s Journey from Discovery to Approval and What’s Next in CDK Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 20. The cancer drug that almost wasn't | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 28. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 29. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 30. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]
- 31. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 32. droracle.ai [droracle.ai]
- 33. citedrive.com [citedrive.com]
- 34. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available empirical data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its handling, characterization, and formulation. We will delve into the theoretical underpinnings of its solubility in various solvent systems and explore its likely stability profile under common laboratory and storage conditions. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers to empirically determine these critical physicochemical parameters.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyrimidine core, a sulfonyl group, a bromine atom, and a carboxylic acid, make it a versatile building block for the synthesis of a wide array of biologically active molecules. The methylsulfonyl group at the 2-position acts as a potent electron-withdrawing group and a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the synthesis of targeted covalent inhibitors. The bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 4-position provides a site for amide bond formation or other conjugations.
Understanding the solubility and stability of this intermediate is paramount for its effective use in synthetic chemistry and for the development of robust and reproducible manufacturing processes for active pharmaceutical ingredients (APIs). This guide aims to provide the necessary insights and methodologies to empower researchers in this endeavor.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior.
| Property | Value/Information | Source/Basis |
| CAS Number | 30321-94-9 | Chemical Supplier Data[1][2] |
| Molecular Formula | C₆H₅BrN₂O₄S | Chemical Supplier Data[1][2][3] |
| Molecular Weight | 281.09 g/mol | Calculated from Molecular Formula[3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| pKa (predicted) | ~1.5 - 2.5 | Based on the electron-withdrawing effects of the pyrimidine ring, sulfonyl, and bromo groups on the carboxylic acid. The pKa of the related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is predicted to be around 1.31.[4] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound is dictated by the interplay of its polar functional groups (carboxylic acid, sulfonyl) and its relatively nonpolar aromatic core. While specific experimental data is limited, we can infer its likely solubility based on related structures and provide a roadmap for its empirical determination.
Predicted Solubility
-
Aqueous Solubility: The presence of the carboxylic acid and sulfonyl groups suggests some degree of aqueous solubility. However, the overall molecule is relatively large and contains a hydrophobic bromopyrimidine core, which will limit its water solubility. The low predicted pKa indicates that the compound will be ionized at neutral pH, which should enhance its aqueous solubility compared to the free acid form. Still, it is anticipated to be poorly to sparingly soluble in water. The related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits very low aqueous solubility.[4]
-
Organic Solvent Solubility: Due to its polar functional groups, the compound is expected to be soluble in polar aprotic solvents. The related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid shows good solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It is also likely to have some solubility in polar protic solvents like methanol and ethanol, although potentially less than in polar aprotic solvents. Nonpolar solvents such as hexanes and toluene are unlikely to be effective.
Table 1: Predicted and Experimentally Determined Solubility of this compound and Related Analogues
| Solvent | Predicted Solubility of Target Compound | Experimental Data for Pyrimidine-4-carboxylic Acid | Experimental Data for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid |
| Water (pH 7.2) | Poor to Sparingly Soluble | 1 mg/mL[5] | Very Low[4] |
| DMSO | Soluble | 20 mg/mL[5] | Good solubility[4] |
| DMF | Soluble | 5 mg/mL[5] | Good solubility[4] |
| Methanol | Sparingly to Moderately Soluble | 0.25 mg/mL (as Ethanol)[5] | Limited compatibility[4] |
| Ethanol | Sparingly to Moderately Soluble | 0.25 mg/mL[5] | Insoluble[4] |
Experimental Protocol for Solubility Determination
To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of the compound.
Objective: To determine the solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., Water, pH 7.4 buffer, DMSO, DMF, Methanol, Ethanol, Acetonitrile)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated micropipettes and syringes with filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or the test solvent if solubility allows) at known concentrations.
-
Analyze the standard solutions and the filtered saturated solutions by a validated HPLC method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the saturated samples. This concentration represents the solubility.
-
References
Key intermediates in the synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid: Core Intermediates and Strategic Pathways
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a crucial building block in contemporary medicinal chemistry. By focusing on the key intermediates, this document elucidates the strategic considerations and mechanistic underpinnings of its synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We will dissect the synthesis into its core transformations, highlighting the formation of the pyrimidine scaffold and the sequential functionalization that yields the target molecule.
Introduction: Significance of this compound
The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2] The title compound, this compound, is a highly functionalized pyrimidine derivative whose value lies in its distinct reactive sites. The methylsulfonyl group at the 2-position acts as an excellent leaving group, susceptible to nucleophilic substitution, while the bromine atom at the 5-position is amenable to various cross-coupling reactions. The carboxylic acid at the 4-position provides a handle for amide bond formation or other modifications. This trifecta of functional groups makes it a versatile intermediate for the synthesis of complex pharmaceutical candidates.[3]
The synthetic challenge lies in the controlled and regioselective introduction of these functional groups onto the pyrimidine ring. This guide will explore a prevalent and efficient synthetic route, focusing on its key intermediates.
The Core Synthetic Strategy: A Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points to a key late-stage oxidation of a thioether precursor. This simplifies the synthesis to the construction of a less complex intermediate, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid .
Caption: Retrosynthetic analysis of the target compound.
This analysis reveals two pivotal intermediates that will form the cornerstone of our discussion:
-
Mucobromic Acid and S-Methylisothiourea : The foundational building blocks for the pyrimidine ring.
-
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid : The immediate precursor to the final product.
Key Intermediate 1: Formation of the Pyrimidine Ring via Cyclocondensation
The construction of the substituted pyrimidine ring is the first critical phase of the synthesis. A highly effective method involves the cyclocondensation of a C4 dielectrophile with a C-N-C nucleophile. In this pathway, mucobromic acid serves as the four-carbon fragment, already containing the bromine atom at the desired position, and S-methylisothiourea provides the N-C-N unit with the methylthio group pre-installed.
The Mechanism of Cyclocondensation
The reaction proceeds through a series of nucleophilic additions and eliminations. The S-methylisothiourea, a substituted amidine, attacks the electrophilic centers of mucobromic acid. The reaction is typically carried out in an aqueous medium with a base, such as triethylamine, to facilitate the deprotonation of the nucleophile and neutralize the HBr formed during the cyclization.[4]
Caption: Logical workflow of the cyclocondensation reaction.
The choice of S-methylisothiourea is strategic; it directly installs the methylthio group at the 2-position of the pyrimidine ring, avoiding a separate thiolation step. Similarly, starting with mucobromic acid ensures the bromine is correctly placed at the 5-position from the outset.
Experimental Protocol for the Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
The following protocol is adapted from established literature procedures.[4]
Materials:
-
Mucobromic acid
-
S-methylisothiourea sulfate
-
Triethylamine
-
Concentrated Hydrochloric Acid
-
Activated Carbon
-
Deionized Water
-
Ether
Procedure:
-
In a suitable reaction vessel, dissolve S-methylisothiourea sulfate (62.66 g, 0.225 mol) in deionized water (500 mL).
-
To the stirring solution, slowly add mucobromic acid (58.05 g, 0.225 mol) at room temperature.
-
Cool the resulting suspension to 10 °C using an ice bath.
-
Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours, maintaining the temperature at 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Add activated carbon (e.g., Darco G-60) to the dark reaction mixture and stir for 10 minutes.
-
Remove the activated carbon by filtration.
-
Acidify the filtrate with concentrated hydrochloric acid (approx. 50 mL) to precipitate the product.
-
Collect the yellow precipitate by filtration.
-
Wash the solid sequentially with water (2 x 80 mL) and ether (2 x 100 mL).
-
Dry the product in a vacuum oven at 50 °C for 48 hours to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.
Key Intermediate 2: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
This intermediate is the direct precursor to our target molecule. Its proper synthesis and purification are critical for the success of the final step.
Characterization and Data
The successful synthesis of this intermediate can be confirmed by various analytical techniques.
| Parameter | Value | Reference |
| Appearance | Yellow amorphous solid | [4] |
| Yield | ~59% | [4] |
| Melting Point | 158-162 °C (decomposes) | [5] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 2.75 (s, 3H), 9.20 (s, 1H) | [4] |
| Molecular Formula | C₆H₅BrN₂O₂S | [5] |
| Molecular Weight | 249.09 g/mol | [5] |
The Final Transformation: Oxidation of the Thioether
The conversion of the methylthio (-SCH₃) group to the methylsulfonyl (-SO₂CH₃) group is the final and crucial step. This oxidation significantly alters the electronic properties of the pyrimidine ring, making the 2-position highly susceptible to nucleophilic attack.[6][7]
Choice of Oxidizing Agent and Mechanistic Considerations
Several oxidizing agents can effect this transformation, with varying degrees of efficiency and selectivity. Common choices include:
-
Oxone® (Potassium peroxymonosulfate): A versatile and environmentally friendly oxidant.[8]
-
meta-Chloroperoxybenzoic acid (m-CPBA): A classic reagent for thioether oxidation.[8]
-
Hydrogen Peroxide with a Catalyst: Often used with catalysts like sodium tungstate or in acidic media such as glacial acetic acid.[8][9]
The oxidation proceeds in two stages: first to the sulfoxide, and then to the sulfone. The use of a sufficient excess of the oxidizing agent ensures the reaction goes to completion to form the desired sulfone.
Caption: Stepwise oxidation of the thioether to the sulfone.
The methylsulfonyl group is a superior leaving group compared to the methylthio group due to the electron-withdrawing nature of the sulfonyl moiety, which stabilizes the resulting anion upon nucleophilic attack. This enhanced reactivity is a key reason for performing this oxidation as a final step.[6][7]
General Experimental Protocol for Oxidation
The following is a generalized protocol for the oxidation step.
Materials:
-
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
-
Hydrogen Peroxide (30-50%)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Suspend 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in a mixture of glacial acetic acid.
-
To the stirred suspension, add hydrogen peroxide dropwise at room temperature.
-
Continue stirring the reaction mixture for 24 hours at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by quenching any excess peroxide and then precipitating the product by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
Conclusion
The synthesis of this compound is a strategic process that hinges on the successful formation and transformation of key intermediates. The cyclocondensation of mucobromic acid and S-methylisothiourea provides an efficient route to the core intermediate, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid . The subsequent oxidation to the final product activates the pyrimidine ring for further functionalization. Understanding the rationale behind the choice of starting materials and the sequence of reactions is paramount for any researcher or scientist working in the field of heterocyclic chemistry and drug development. This guide provides a solid foundation for the practical synthesis and theoretical understanding of this important chemical entity.
References
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [myskinrecipes.com]
- 4. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]
- 5. 5-溴-2-(甲巯基)-4-嘧啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The synthesis begins with the construction of the pyrimidine core via a cyclocondensation reaction to yield the intermediate, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This intermediate is subsequently oxidized to the final sulfone product. The protocol is designed for reproducibility and scalability, with an emphasis on the rationale behind procedural choices, safety considerations, and in-process validation.
Introduction and Scientific Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, functionalized pyrimidine-4-carboxylic acids serve as versatile intermediates. The target molecule, this compound, incorporates three critical functionalities: a bromine atom for subsequent cross-coupling reactions, a carboxylic acid for amide bond formation, and a methylsulfonyl group, which can act as a potent hydrogen bond acceptor and improve the metabolic stability of drug candidates.
The synthetic strategy detailed herein is a robust two-step process:
-
Step 1: Cyclocondensation. The pyrimidine ring is constructed by reacting a suitable 1,3-dielectrophile with a 1,3-dinucleophile.[2] This foundational step establishes the core heterocyclic system. Pyrimidine synthesis often involves the cyclization of β-dicarbonyl compounds with amidines.[3]
-
Step 2: Oxidation. The 2-methylthio (-SCH₃) group on the pyrimidine ring is oxidized to the corresponding 2-methylsulfonyl (-SO₂CH₃) group. This transformation is reliably achieved using a potent but manageable oxidizing agent, potassium peroxymonosulfate (commercially known as Oxone®).[4] This method is favored for its efficiency and use of an environmentally benign water-acetone solvent system.[4]
Overall Synthetic Workflow
Below is a diagram illustrating the two-step synthesis pathway from the precursor, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, to the final product.
Caption: High-level overview of the synthetic pathway.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Part 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (Intermediate)
This protocol outlines the formation of the pyrimidine core. The precursor, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is a known compound that serves as an essential building block for various pharmaceutical and agrochemical agents.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Mucobromic acid | ≥98% | Sigma-Aldrich |
| S-methylisothiouronium sulfate | ≥98% | Sigma-Aldrich |
| Sodium ethoxide (21% in ethanol) | Solution | Sigma-Aldrich |
| Ethanol (200 proof) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (2 M) | ACS Reagent | VWR |
| Deionized Water | Type II | In-house |
| Round-bottom flask (250 mL) | - | Pyrex |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Buchner funnel and filter paper | - | - |
| pH paper or meter | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal to anhydrous ethanol, or use a commercially available solution.
-
Amidine Formation: To the stirred sodium ethoxide solution, add S-methylisothiouronium sulfate (1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Rationale: This step generates the free base of S-methylisothiourea in situ, which is the active nucleophile for the subsequent cyclocondensation reaction.
-
-
Cyclocondensation: Slowly add a solution of mucobromic acid (1.0 eq) in ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture to pH ~7 using 2 M hydrochloric acid.
-
Precipitation and Isolation: Cool the neutralized mixture in an ice bath for 1 hour to precipitate the product. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a solid.[6]
Part 2: Oxidation to this compound (Final Product)
This protocol details the conversion of the intermediate thioether to the final sulfone product.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | From Part 1 | - |
| Oxone® (Potassium peroxymonosulfate) | Reagent Grade | Sigma-Aldrich |
| Acetone | ACS Reagent | Fisher Scientific |
| Deionized Water | Type II | In-house |
| Sodium bisulfite | ACS Reagent | VWR |
| Erlenmeyer flask (500 mL) | - | Pyrex |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Buchner funnel and filter paper | - | - |
Step-by-Step Protocol
Caption: Experimental workflow for the oxidation step.
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of acetone and deionized water.
-
Cooling: Place the flask in an ice bath and stir until the internal temperature reaches 0-5 °C.
-
Oxidant Addition: Add Oxone® (2.5 eq) to the cooled solution portion-wise over 30 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.
-
Rationale: The oxidation of a thioether to a sulfone is highly exothermic. Portion-wise addition at low temperatures is crucial for controlling the reaction rate, preventing the formation of over-oxidized byproducts, and ensuring operational safety.[7]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture in an ice bath again. Quench the excess oxidant by slowly adding a saturated aqueous solution of sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of peroxides.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts. Dry the product under high vacuum to yield this compound as a white to off-white solid.
Safety and Handling
Chemical Hazard Summary
| Chemical | Hazard Class | Key Precautions | Reference |
| Bromine-containing Compounds | Toxic, Corrosive, Environmental Hazard | Handle in a chemical fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation. | [8][9][10] |
| Oxone® (Potassium peroxymonosulfate) | Oxidizer, Corrosive (Causes severe skin burns and eye damage), Sensitizer | Keep away from combustible materials.[11] Avoid contact with skin and eyes. Do not inhale dust.[12] | [7][11][12][13] |
| Sodium Bisulfite | Irritant | Avoid contact with acids (releases SO₂ gas). Handle with adequate ventilation. |
Disposal: All chemical waste, including bromine-containing residues, must be disposed of according to institutional and local environmental regulations.[8][14] Brominated waste should be collected in a designated, sealed container.[9]
Validation and Troubleshooting
Expected Results: The final product should be a white to off-white solid. The identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The melting point for the intermediate, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is reported to be in the range of 158-162 °C.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction; impure starting materials. | Extend reflux time. Ensure reagents are pure and anhydrous where specified. |
| Incomplete Oxidation in Step 2 | Insufficient oxidant; low reaction temperature. | Add an additional 0.2-0.5 eq of Oxone®. Allow the reaction to stir for a longer period at room temperature. |
| Product Contaminated with Salts | Inadequate washing after filtration. | Re-slurry the product in a large volume of cold deionized water, stir for 30 minutes, and re-filter. |
| Reaction Overheats during Oxidation | Oxidant added too quickly. | Improve cooling efficiency (e.g., use an acetone/dry ice bath). Add the oxidant at a much slower rate. |
References
- 1. mdpi.com [mdpi.com]
- 2. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. fishersci.com [fishersci.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. seastarchemicals.com [seastarchemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. treatmenttech.net [treatmenttech.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. indianchemicalcouncil.com [indianchemicalcouncil.com]
2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid in the synthesis of anticancer agents
Application Note & Detailed Protocols
Strategic Use of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid in the Synthesis of Targeted Anticancer Agents
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the application of this compound as a critical building block in the synthesis of potent kinase inhibitors for cancer therapy. We delve into the strategic rationale for its use, detailing its chemical reactivity and providing a step-by-step protocol for its conversion into advanced intermediates. The focus is on the synthesis of 4-(phenylamino)pyrimidine derivatives, a class of compounds known to target key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide offers field-proven insights, detailed experimental procedures, and the underlying mechanistic basis, designed to empower researchers in the development of next-generation targeted therapies.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. Its nitrogen atoms provide key hydrogen bonding points for interaction with the hinge region of kinase active sites, a foundational principle in the design of kinase inhibitors. This compound is a highly functionalized and versatile starting material, engineered for efficient and modular synthesis of potent inhibitors.
Key Molecular Features and Their Synthetic Advantages:
-
Methylsulfonyl Group (at C2): This group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a diverse range of amine-containing pharmacophores, which often anchor the molecule into the kinase hinge region.
-
Carboxylic Acid (at C4): This functional group provides a handle for amide bond formation, a common strategy for linking to other fragments or modulating the compound's physicochemical properties. It is typically activated before reaction.
-
Bromo Group (at C5): The bromine atom offers a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of chemical space and the optimization of potency and selectivity. This position often points towards the solvent-exposed region of the ATP-binding pocket.
The strategic placement of these three functional groups allows for a sequential and controlled synthesis, building molecular complexity in a planned manner to achieve high-affinity binding to the target kinase.
Reaction Schema: From Building Block to Kinase Inhibitor Core
The primary application of this compound is in the synthesis of 4-(phenylamino)pyrimidine cores. The general synthetic workflow involves two key transformations: amide bond formation followed by a nucleophilic aromatic substitution.
Caption: General two-step synthesis of 4-(phenylamino)pyrimidine derivatives.
Detailed Protocols & Methodologies
The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of the Amide Intermediate
This step couples the carboxylic acid of the pyrimidine core with a desired aniline derivative. The choice of coupling agent is critical for achieving high yields and minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add the substituted aniline, followed by DIPEA. Stir the solution for 5 minutes at room temperature.
-
Activation: Add HATU to the mixture in one portion. The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.
Causality and Rationale:
-
HATU/DIPEA: This combination is a highly efficient amide coupling system. HATU activates the carboxylic acid to form a highly reactive acyl-intermediate, while DIPEA, a non-nucleophilic base, neutralizes the generated acids without interfering with the coupling reaction.
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the hydrolysis of the activated acid intermediate and HATU, which would quench the reaction and reduce the yield.
-
Aqueous Work-up: The NaHCO₃ wash is essential to remove any unreacted carboxylic acid and acidic byproducts from the coupling reaction.
Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) to form the Final Product
In this key step, the methylsulfonyl group at the C2 position is displaced by a second amine, which will typically form the critical hydrogen bond with the kinase hinge.
Materials:
-
Amide intermediate from Protocol 3.1 (1.0 eq)
-
Desired amine (e.g., 3-ethynylaniline) (1.5 - 2.0 eq)
-
2-Propanol (or other suitable high-boiling solvent like n-butanol)
-
Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: Combine the amide intermediate and the desired amine in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add 2-propanol to the flask to create a slurry or solution.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C for 2-propanol).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The desired product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 2-propanol or diethyl ether to remove soluble impurities.
-
Drying: Dry the product under vacuum to obtain the final 4-(phenylamino)pyrimidine derivative. Further purification can be achieved by recrystallization or chromatography if necessary.
Causality and Rationale:
-
Leaving Group: The methylsulfonyl group is an excellent leaving group because the resulting sulfinate anion is well-stabilized by resonance. This makes the C2 position highly electrophilic and susceptible to nucleophilic attack.
-
Heat: The SNAr reaction requires thermal energy to overcome the activation barrier for the formation of the Meisenheimer intermediate, a temporary anionic σ-complex.[1]
-
Excess Amine: Using a slight excess of the nucleophilic amine helps to drive the reaction to completion according to Le Châtelier's principle.
Mechanism of Action and Biological Relevance
The 4-(phenylamino)pyrimidine scaffold synthesized via these protocols is a cornerstone of many potent and selective inhibitors of tyrosine kinases, such as EGFR and HER2.[2][3] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[3]
Signaling Pathway Inhibition:
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to cell growth, proliferation, and apoptosis resistance.
Caption: Inhibition of EGFR/HER2 signaling by 4-(phenylamino)pyrimidine derivatives.
The synthesized inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain of EGFR/HER2, preventing the phosphorylation and activation of the receptor. This blockade effectively shuts down the downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.
Data Summary: Efficacy of Synthesized Agents
The utility of this synthetic approach is demonstrated by the potent anticancer activity of the resulting compounds. The table below summarizes representative biological data for pyrimidine derivatives synthesized using similar methodologies.
| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) | Reference |
| Compound 10b | EGFR | HepG2 (Liver) | 8.29 | [4] |
| Compound 5f | EGFRWT | A549 (Lung) | 37.19 | [5] |
| Compound 5f | EGFRT790M | - | 204.10 | [5] |
| Compound 20 | EGFR | MDA-MB-453 | 0.5 | [3] |
| Erlotinib (Ref.) | EGFR | - | 2.83 | [4] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Conclusion
This compound is a superior starting material for the modular synthesis of 4-(phenylamino)pyrimidine-based kinase inhibitors. Its well-defined reactivity allows for a reliable and sequential introduction of key pharmacophoric elements. The protocols detailed herein provide a robust framework for researchers to synthesize novel anticancer agents targeting EGFR, HER2, and other relevant kinases. The proven efficacy of compounds derived from this scaffold underscores its continued importance in the drug discovery pipeline for targeted cancer therapies.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid as a Key Intermediate for Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to participate in a variety of chemical transformations make it a privileged scaffold for the design of enzyme inhibitors, receptor antagonists, and other biologically active molecules. Within this class of compounds, 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid has emerged as a highly versatile and valuable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
The strategic placement of three key functional groups—a carboxylic acid, a bromine atom, and a methylsulfonyl group—on the pyrimidine ring endows this molecule with exceptional synthetic utility. The methylsulfonyl group at the 2-position is a potent electron-withdrawing group and an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. The bromine atom at the 5-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. Finally, the carboxylic acid at the 4-position offers a site for amide bond formation or other derivatizations, allowing for the connection of the pyrimidine core to other fragments of the target API.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols for its preparation and its subsequent use in the synthesis of a key precursor for a commercially significant API, Vonoprazan, a potassium-competitive acid blocker (P-CAB).
Part 1: Synthesis of this compound
The synthesis of the title intermediate is achieved through a robust two-step process, commencing with the construction of the pyrimidine ring to form the methylthio precursor, followed by a selective oxidation to the desired methylsulfonyl compound.
Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
This initial step involves a condensation reaction to form the core pyrimidine structure. The protocol described is a well-established method for the synthesis of substituted pyrimidines.[1][2]
Protocol 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Mucobromic acid | 1.0 | 257.85 | 25.8 g | Starting material |
| S-Methylisothiourea sulfate | 1.05 | 278.33 | 29.2 g | Amidine source |
| Sodium hydroxide | 4.0 | 40.00 | 16.0 g | Base |
| Water | - | 18.02 | 200 mL | Solvent |
| Concentrated HCl | - | 36.46 | As needed | For acidification |
Procedure:
-
To a stirred solution of sodium hydroxide (16.0 g, 0.4 mol) in water (100 mL) at 0-5 °C, add S-methylisothiourea sulfate (29.2 g, 0.105 mol). Stir the mixture for 15 minutes until the solid dissolves.
-
In a separate flask, dissolve mucobromic acid (25.8 g, 0.1 mol) in water (100 mL).
-
Slowly add the mucobromic acid solution to the S-methylisothiourea solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a solid.
Expected Yield: 75-85%
Causality and Experimental Choices:
-
S-Methylisothiourea: This reagent serves as the source of the N-C-N fragment required for the pyrimidine ring formation. The methylthio group is conveniently installed at the 2-position during this cyclization.
-
Sodium Hydroxide: A strong base is required to deprotonate the acidic protons of mucobromic acid and facilitate the condensation reaction.
-
Acidification: The final product is a carboxylic acid, which is soluble in its salt form under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the product from the aqueous solution.
Step 2: Oxidation to this compound
The methylthio group of the precursor is oxidized to the corresponding methylsulfonyl group. Oxone® (potassium peroxymonosulfate) is a powerful yet selective oxidizing agent well-suited for this transformation.[3][4]
Protocol 2: Oxidation of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 1.0 | 249.08 | 24.9 g | Starting material |
| Oxone® | 2.2 | 614.76 | 135.2 g | Oxidizing agent |
| Acetone | - | 58.08 | 250 mL | Solvent |
| Water | - | 18.02 | 250 mL | Co-solvent |
Procedure:
-
Suspend 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (24.9 g, 0.1 mol) in a mixture of acetone (250 mL) and water (250 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add Oxone® (135.2 g, 0.22 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Expected Yield: 90-95%
Causality and Experimental Choices:
-
Oxone®: This reagent provides a convenient and environmentally friendly source of peroxymonosulfate, which is a powerful oxidant capable of converting sulfides to sulfones. The use of a slight excess ensures complete conversion of the starting material.
-
Acetone/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic oxidizing agent, facilitating an efficient reaction.
Part 2: Application in the Synthesis of a Vonoprazan Precursor
This compound is a key building block for the synthesis of various APIs. Here, we illustrate its application in the synthesis of a key intermediate for Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders. The following protocol outlines a plausible synthetic route based on established chemical transformations.[5][6][7][8][9]
Experimental Workflow for Vonoprazan Precursor Synthesis
Caption: Synthetic workflow for a Vonoprazan precursor.
Protocol 3: Suzuki-Miyaura Coupling
The bromine atom at the 5-position of the pyrimidine ring is utilized for a Suzuki-Miyaura cross-coupling reaction to introduce the 2-fluorophenyl group, a key structural feature of Vonoprazan.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 281.08 | 28.1 g | Starting material |
| 2-Fluorophenylboronic acid | 1.2 | 139.92 | 16.8 g | Coupling partner |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 3.47 g | Catalyst |
| Sodium carbonate | 3.0 | 105.99 | 31.8 g | Base |
| 1,4-Dioxane | - | 88.11 | 300 mL | Solvent |
| Water | - | 18.02 | 100 mL | Co-solvent |
Procedure:
-
To a degassed mixture of 1,4-dioxane (300 mL) and water (100 mL), add this compound (28.1 g, 0.1 mol), 2-fluorophenylboronic acid (16.8 g, 0.12 mol), and sodium carbonate (31.8 g, 0.3 mol).
-
Bubble argon through the mixture for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3.47 g, 0.003 mol).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Acidify the filtrate with 2N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxylic acid.
Expected Yield: 70-80%
Causality and Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Base: Sodium carbonate is a crucial component of the reaction, as it is required for the transmetalation step, activating the boronic acid for reaction with the palladium complex.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Conclusion and Future Perspectives
This compound is a synthetically valuable intermediate with broad applications in the pharmaceutical industry. The protocols detailed in these application notes provide a reliable and scalable route to this key building block and demonstrate its utility in the synthesis of a precursor to the important API, Vonoprazan. The strategic combination of a leaving group, a site for cross-coupling, and a handle for further derivatization makes this pyrimidine derivative a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity and application in the synthesis of other complex molecules is an active area of research with the potential to accelerate the drug discovery process.
References
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of thiols to sulphonic acids with Oxone <sup>®</sup> /NaHCO <sub>3</sub> and KBrO <sub>3</sub> [ouci.dntb.gov.ua]
- 5. The patent landscape of Vonoprazan [synapse.patsnap.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 8. CN114539220A - Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 9. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
Synthetic Routes to Novel Pyrimidine Derivatives for Drug Discovery: Application Notes and Protocols
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2][3] This is largely attributed to its presence as a core component of nucleic acids (cytosine, thymine, and uracil), which allows for interactions with enzymes and other biomolecules within the cell.[2][4] This guide provides an in-depth exploration of key synthetic strategies for the preparation of novel pyrimidine derivatives, tailored for researchers and professionals in drug discovery. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, provide detailed, field-tested protocols, and discuss the rationale behind experimental choices to empower the design and synthesis of next-generation pyrimidine-based therapeutics.
Introduction: The Privileged Pyrimidine Scaffold
Pyrimidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][4][5] The synthetic versatility of the pyrimidine ring allows for extensive functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance drug-like characteristics.[3][6] A multitude of FDA-approved drugs, such as 5-fluorouracil (anticancer), zidovudine (antiviral), and sulfadiazine (antibacterial), feature the pyrimidine core, underscoring its therapeutic importance.[2][4]
The continued exploration of pyrimidine-based scaffolds is driven by the urgent need for new therapeutic agents to combat emerging diseases and drug resistance.[2] This document serves as a practical guide to the synthesis of these vital compounds, focusing on robust and adaptable synthetic routes.
Foundational Synthetic Strategies for the Pyrimidine Core
The construction of the pyrimidine ring is a well-established area of organic synthesis, with several classical methods remaining highly relevant in modern drug discovery.
The Biginelli Reaction: A Powerful Multicomponent Approach
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8][9] The products of the Biginelli reaction are valuable intermediates and have shown a range of biological activities, including acting as calcium channel blockers.[7][10]
Causality Behind Experimental Choices: The choice of catalyst is crucial for the efficiency of the Biginelli reaction. While traditional methods employ strong Brønsted acids, modern protocols often utilize Lewis acids like copper(II) trifluoroacetate or ytterbium(III) triflate to improve yields and shorten reaction times, often under solvent-free conditions.[7][9][11] The use of microwave irradiation has also been shown to significantly accelerate the reaction.[10]
Caption: Simplified mechanism of the Biginelli reaction.
Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Synthesis of a Dihydropyrimidinone Derivative
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 0.5 mmol)
-
Microwave reactor vials
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave reactor vial, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the vial and stir. The solid product will precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hantzsch Pyridine Synthesis (for Dihydropyridines)
While primarily known for pyridine synthesis, the Hantzsch reaction can be adapted for the synthesis of dihydropyrimidines. It is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[12][13]
Causality Behind Experimental Choices: The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions.[12] Modern modifications employ microwave irradiation and various catalysts to improve efficiency.[14][15] The choice of β-ketoester and aldehyde allows for the introduction of diverse substituents on the resulting ring.
Caption: General scheme of the Hantzsch pyridine synthesis.
Protocol 2: Green Synthesis of a Hantzsch 1,4-Dihydropyridine Derivative
Materials:
-
Aromatic aldehyde (e.g., 5-bromothiophene-2-carboxyaldehyde, 10 mmol)
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 20 mmol)
-
Ammonium acetate (10 mmol)
-
Ceric ammonium nitrate (CAN) (0.5 mmol) as a catalyst
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (10 mmol), 1,3-dicarbonyl compound (20 mmol), ammonium acetate (10 mmol), and CAN (0.5 mmol).[16]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[16]
-
Upon completion, add water to the reaction mixture to precipitate the product.[16]
-
Collect the solid by vacuum filtration and wash with water, followed by n-hexane.[16]
-
Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine derivative.[16]
-
Confirm the structure of the product by spectroscopic methods.
Modern Synthetic Routes for Pyrimidine Functionalization
Once the pyrimidine core is synthesized, further functionalization is often necessary to explore the structure-activity relationship (SAR). Metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between a halide (or triflate) and an organoboron compound.[17][18] This reaction is particularly useful for the arylation and heteroarylation of the pyrimidine ring.[19][20]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for the success of the Suzuki coupling. For electron-deficient pyrimidine halides, electron-rich phosphine ligands often give good results. Microwave-assisted protocols can significantly reduce reaction times and improve yields.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Microwave-Assisted Suzuki Coupling of a Chloropyrimidine
Materials:
-
2,4-Dichloropyrimidine (1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol)
-
Base (e.g., Na₂CO₃, 2 mmol)
-
Solvent system (e.g., 1,4-dioxane and water, 3:1 v/v)
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol), and Na₂CO₃ (2 mmol).
-
Add the solvent system (4 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic analysis.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[21] This reaction is highly valuable for the synthesis of aminopyrimidine derivatives, which are common motifs in kinase inhibitors.[22]
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the choice of catalyst, ligand, and base is crucial.[22][23] Bulky, electron-rich phosphine ligands are often employed. The reaction conditions must be carefully optimized to avoid side reactions.
Protocol 4: Buchwald-Hartwig Amination of a Chloropyrimidine
Materials:
-
4-Chloro-2-phenylpyrimidine (1 mmol)
-
Amine (e.g., aniline, 1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., Cs₂CO₃, 1.5 mmol)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 4-chloro-2-phenylpyrimidine (1 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired aminopyrimidine.
-
Confirm the structure of the product using appropriate analytical techniques.
Data Presentation: Comparative Analysis of Synthetic Routes
| Reaction | Key Reagents | Typical Conditions | Advantages | Limitations | Yield Range (%) |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Acid or Lewis acid catalyst, heat or microwave | Multicomponent, atom economical, simple procedure | Limited to dihydropyrimidinones | 60-95 |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Heat or microwave | Good for dihydropyridine scaffolds | Requires subsequent oxidation for pyridines | 50-90 |
| Suzuki Coupling | Halopyrimidine, Boronic acid, Pd catalyst | Base, inert atmosphere, heat or microwave | Versatile for C-C bonds, broad substrate scope | Sensitivity to air and moisture, cost of catalyst | 70-98 |
| Buchwald-Hartwig Amination | Halopyrimidine, Amine, Pd catalyst | Base, ligand, inert atmosphere, heat | Efficient for C-N bonds, wide amine scope | Catalyst sensitivity, potential for side reactions | 65-95 |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide represent a powerful toolkit for the creation of novel pyrimidine derivatives for drug discovery. Classical methods like the Biginelli and Hantzsch reactions provide efficient access to the core pyrimidine scaffold, while modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations enable extensive functionalization.[4] The ongoing development of more sustainable and efficient synthetic methods, including flow chemistry and C-H activation strategies, will undoubtedly expand the accessible chemical space of pyrimidine-based compounds, paving the way for the discovery of new and improved therapeutics.[4][24]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsat.org [ijsat.org]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. BIGINELLI REACTION | PPT [slideshare.net]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial and Anti-inflammatory Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel compounds with dual antimicrobial and anti-inflammatory potential. This document outlines the scientific rationale, key experimental workflows, and detailed protocols for a robust screening cascade.
Section 1: Introduction and Strategic Overview
The intertwined nature of microbial infections and the host inflammatory response presents a significant challenge in clinical practice. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent triggers of inflammation.[1] This can lead to a debilitating cycle where the infection exacerbates inflammation, and the inflammatory environment can, in turn, hinder effective microbial clearance and promote tissue damage. Therefore, therapeutic agents that possess both antimicrobial and anti-inflammatory properties are of high value.[2][3][4]
This guide provides a strategic workflow for identifying and characterizing such dual-action candidates. The experimental pipeline is designed to first assess the direct antimicrobial effects of a test compound, followed by an evaluation of its potential to modulate the host inflammatory response, and finally, to ensure its safety profile at the cellular level.
Section 2: Core Signaling Pathways in Inflammation
A fundamental understanding of the key signaling cascades that govern the inflammatory response is crucial for interpreting experimental data and elucidating the mechanism of action of potential drug candidates. Two of the most critical pathways initiated by PAMPs like LPS are the Toll-Like Receptor 4 (TLR4) pathway, which subsequently activates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
The TLR4 Signaling Cascade
TLR4 is a pattern recognition receptor that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria.[5][7] Upon binding LPS, TLR4 initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.[6][8][9] The MyD88-dependent pathway is a primary driver of pro-inflammatory cytokine production.[8][9]
Caption: Simplified TLR4 signaling initiation.
The NF-κB and MAPK Pathways
The activation of the IKK complex and TAK1 by the TLR4 cascade leads to the activation of the NF-κB and MAPK signaling pathways, respectively.[10][11] NF-κB is a critical transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12][13][14] The MAPK family, including p38 and JNK, also plays a pivotal role in regulating inflammatory responses.[10][15][16]
Caption: Overview of NF-κB and MAPK signaling pathways.
Section 3: Experimental Workflow for Screening Dual-Action Agents
A tiered approach is recommended to efficiently screen and characterize compounds. This workflow prioritizes the assessment of primary antimicrobial activity, followed by an evaluation of anti-inflammatory potential and concluding with a cytotoxicity assessment to determine the therapeutic window.
Caption: Three-tiered screening workflow.
Section 4: Detailed Protocols
Tier 1: Antimicrobial Activity Assessment
The initial step is to determine the direct antimicrobial properties of the test compound. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[17][18]
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][19] The broth microdilution method is a widely used technique for this purpose.[20][21]
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Test compound stock solution
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[22]
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the test compound at its highest desired concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no compound), and well 12 will be a negative control (broth only).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17]
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Determining the MIC:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound in which there is no visible growth.[19]
-
| Parameter | Description |
| MIC | Lowest concentration with no visible bacterial growth. |
| Positive Control | Should show robust bacterial growth (turbidity). |
| Negative Control | Should remain clear (no contamination). |
Tier 2: Anti-inflammatory Activity Assessment
Compounds with promising antimicrobial activity are then evaluated for their ability to modulate the inflammatory response. A common in vitro model utilizes macrophages (e.g., RAW 264.7 cell line) stimulated with LPS to mimic a bacterial infection and induce an inflammatory cascade.[1][23][24][25]
Principle: This assay measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification (ELISA):
| Experimental Group | Treatment | Expected Outcome |
| Vehicle Control | Cells + Medium | Basal cytokine levels |
| LPS Control | Cells + Medium + LPS | High cytokine levels |
| Test Compound | Cells + Compound + LPS | Dose-dependent reduction in cytokine levels |
Tier 3: Cytotoxicity Assessment
It is imperative to ensure that the observed antimicrobial and anti-inflammatory effects are not a result of general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[31][32][33][34]
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[31][32][33] The amount of formazan produced is proportional to the number of viable cells.[33]
Materials:
-
RAW 264.7 cells (or another relevant cell line)
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)[32]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the test compound at the same concentrations used in the anti-inflammatory assay.
-
Incubate for the same duration (e.g., 24 hours).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[35]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Section 5: Data Interpretation and Candidate Selection
A promising candidate for a dual-action antimicrobial and anti-inflammatory agent will exhibit the following characteristics:
-
Potent Antimicrobial Activity: A low MIC value against the target pathogen(s).
-
Significant Anti-inflammatory Effects: A dose-dependent reduction in the production of pro-inflammatory cytokines at non-toxic concentrations.
-
Low Cytotoxicity: A high cell viability percentage across the effective concentration range determined in the antimicrobial and anti-inflammatory assays.
By following these structured application notes and protocols, researchers can effectively screen and identify promising lead compounds for the development of novel therapies that address both the infectious and inflammatory components of disease.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory drugs as potential antimicrobial agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs as potential antimicrobial agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Antimicrobial and Anti-Inflammatory Applications of Plant Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Toll-Like Receptor 4 in Inflammation and Angiogenesis: A Double-Edged Sword [frontiersin.org]
- 8. Mechanisms of Toll-Like Receptor 4 (TLR4)-Mediated Inflammation After Cold Ischemia/Reperfusion in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. ijpsr.com [ijpsr.com]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 25. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism [wisdomlib.org]
- 26. rndsystems.com [rndsystems.com]
- 27. ELISA Assays | Cytokine & Chemokine Assays | QIAGEN [qiagen.com]
- 28. Cytokine Elisa [bdbiosciences.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. broadpharm.com [broadpharm.com]
- 33. clyte.tech [clyte.tech]
- 34. MTT assay protocol | Abcam [abcam.com]
- 35. static.igem.wiki [static.igem.wiki]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and optimize your product yield.
The synthesis of this compound is a sequential process typically involving the formation of a pyrimidine core, followed by bromination, oxidation, and hydrolysis. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these challenges in a logical, question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Part 1: Troubleshooting Guide & FAQs
This section is divided into the key stages of the synthesis. For clarity, we will assume a common synthetic route starting from a 2-(methylthio)pyrimidine-4-carboxylic acid derivative.
Stage 1: Bromination of the Pyrimidine Ring
The introduction of a bromine atom at the C-5 position is a critical step. The electron-deficient nature of the pyrimidine ring makes this electrophilic substitution challenging.[1]
Frequently Asked Questions (FAQs):
-
Q1: Why is my bromination reaction showing low conversion?
-
A1: Low conversion in the bromination of pyrimidines is often due to the deactivation of the ring system. Several factors could be at play:
-
Insufficiently reactive brominating agent: For electron-deficient rings, standard reagents like molecular bromine (Br₂) may require harsh conditions, including high temperatures (125-135°C) and the use of the pyrimidine as a hydrogen halide salt.[1][2]
-
Inappropriate solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF) are often effective.[3] Protic solvents such as methanol can be less efficient.
-
Reaction temperature is too low: Some brominating agents require specific temperature ranges to be effective. For instance, direct bromination with Br₂ often necessitates elevated temperatures.[1][2]
-
-
-
Q2: I am observing multiple brominated products. How can I improve regioselectivity?
-
A2: The C-5 position is generally the most susceptible to electrophilic attack on the pyrimidine ring.[1] However, the formation of byproducts can occur. To enhance regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often milder and more selective than Br₂.[3]
-
Catalyst: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can enhance the efficiency and selectivity of bromination with reagents like DBH.[3]
-
-
Troubleshooting Common Bromination Issues:
| Problem | Potential Cause | Recommended Solution |
| Low to No Reaction | Inadequate activation of the brominating agent or pyrimidine ring. | Consider using a more reactive brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) with a Lewis acid catalyst (e.g., TMSOTf).[3] |
| Formation of Impurities | Over-bromination or side reactions due to harsh conditions. | Switch to a milder brominating agent such as N-Bromosuccinimide (NBS) and conduct the reaction at a lower temperature (e.g., 0°C).[1] |
| Poor Solubility of Starting Material | The pyrimidine derivative may not be fully dissolved in the chosen solvent. | Experiment with different aprotic solvents like DMF or CH₃CN, which are effective for bromination of nucleosides.[3] |
Stage 2: Oxidation of the Methylthio Group
The conversion of the 2-(methylthio) group to a 2-(methylsulfonyl) group is a key activation step, making the sulfonyl group a good leaving group for potential downstream applications.
Frequently Asked Questions (FAQs):
-
Q1: My oxidation is stalling at the sulfoxide intermediate. How can I drive it to the sulfone?
-
A1: Incomplete oxidation is a common issue. To ensure full conversion to the sulfone:
-
Stoichiometry of the Oxidant: Use a sufficient excess of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required.
-
Choice of Oxidant: While m-chloroperoxybenzoic acid (m-CPBA) is effective, stronger oxidizing agents or different reaction conditions might be necessary. Oxone (potassium peroxymonosulfate) is another powerful oxidant for this transformation.[4]
-
Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can help push the reaction to completion. Monitor the reaction progress using TLC or LC-MS.[5]
-
-
-
Q2: I am seeing significant degradation of my starting material during oxidation. What could be the cause?
-
A2: Degradation can occur if the reaction conditions are too harsh. The pyrimidine ring can be sensitive to strong oxidants.
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize side reactions.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution dropwise to maintain better control over the reaction exotherm and concentration.
-
pH Control: Some oxidations are sensitive to pH. Buffering the reaction mixture may be necessary to prevent degradation.
-
-
Troubleshooting Oxidation of the Methylthio Group:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Oxidation (Sulfoxide formation) | Insufficient oxidant or reaction time. | Increase the equivalents of the oxidizing agent (e.g., m-CPBA or Oxone) and monitor the reaction until the starting material and sulfoxide are consumed.[4] |
| Ring Opening/Degradation | Harsh reaction conditions. | Perform the oxidation at a lower temperature and consider a slower, controlled addition of the oxidant.[5] |
| Difficult Product Isolation | The sulfone product may be highly polar. | Use appropriate workup procedures, such as quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess oxidant, followed by extraction with a suitable polar solvent.[5] |
Stage 3: Hydrolysis of the Carboxylic Ester (if applicable)
If the synthesis starts with an esterified carboxylic acid at the C-4 position, a final hydrolysis step is necessary.
Frequently Asked Questions (FAQs):
-
Q1: The hydrolysis of my ester is very slow. How can I speed it up?
-
A1: Slow hydrolysis can be due to steric hindrance or electronic effects from the pyrimidine ring.
-
Increase Temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis.
-
Stronger Base/Acid: If using basic hydrolysis (saponification), consider using a stronger base like potassium hydroxide instead of sodium hydroxide. For acid-catalyzed hydrolysis, a stronger acid or higher concentration may be needed.
-
Co-solvent: Adding a co-solvent like methanol or ethanol to an aqueous base solution can improve the solubility of the ester and accelerate the reaction.
-
-
-
Q2: I am observing decarboxylation or other side reactions during hydrolysis. How can this be avoided?
-
A2: Pyrimidine carboxylic acids can be susceptible to decarboxylation, especially at high temperatures.
-
Milder Conditions: Attempt the hydrolysis at a lower temperature for a longer period.
-
Careful pH control during workup: When acidifying the reaction mixture to protonate the carboxylate, do so carefully and at a low temperature to avoid degradation of the product.
-
-
Troubleshooting Ester Hydrolysis:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficiently strong basic/acidic conditions or low temperature. | Increase the concentration of the base/acid or gently heat the reaction mixture. Monitor by TLC/LC-MS. |
| Product Degradation (e.g., Decarboxylation) | Harsh conditions (high temperature or extreme pH). | Use the mildest conditions possible. For example, room temperature hydrolysis with LiOH in a THF/water mixture can be effective. |
| Ring Opening | The pyrimidine ring can be susceptible to nucleophilic attack under strong basic conditions.[6][7] | Use carefully controlled conditions, avoiding excessively high concentrations of base or prolonged reaction times at elevated temperatures. |
Part 2: Experimental Protocols and Visualizations
This section provides detailed, step-by-step methodologies for the key transformations and visual diagrams to illustrate the workflows.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted for the bromination of an activated pyrimidine ring.
-
Dissolve the 2-(methylthio)pyrimidine-4-carboxylic acid derivative (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 mmol) in one portion.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.[1]
Protocol 2: Oxidation with m-CPBA
This protocol describes the oxidation of the methylthio group to a methylsulfonyl group.
-
Dissolve the 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid derivative (1.0 mmol) in dichloromethane (DCM) (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (2.2 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.[5]
Visualizations
Synthetic Pathway Overview:
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree for Low Bromination Yield:
Caption: Decision tree for addressing low yield in bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid
Welcome to the technical support center for the purification of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS 30321-94-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this highly functionalized and polar heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges associated with purifying this molecule.
Introduction: The Challenge of a Multifunctional Molecule
This compound is a valuable building block in medicinal chemistry and agrochemical research. Its structure, featuring a carboxylic acid, a sulfone, and a brominated pyrimidine ring, offers multiple points for chemical modification. However, these same functional groups contribute to its high polarity, which can present significant purification challenges. Common issues include poor solubility in standard organic solvents, streaking on normal-phase silica gel, and difficulty in achieving high purity through simple crystallization.
This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and a frequently asked questions (FAQ) section to address the most common user-encountered problems.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems you might encounter during the purification of this compound, followed by their probable causes and recommended solutions.
Problem 1: Low Recovery After Aqueous Work-up/Extraction
-
Symptom: You have performed an acid-base extraction to isolate your carboxylic acid, but upon acidification of the aqueous layer, little to no precipitate is formed, or the yield is significantly lower than expected.
-
Probable Cause 1: Incomplete Extraction into the Aqueous Base. The pKa of a carboxylic acid on an electron-deficient ring like pyrimidine can be lower (more acidic) than typical carboxylic acids. However, if the organic solvent used creates a challenging interface, or if insufficient base or mixing is applied, the extraction may be incomplete.
-
Solution 1: Optimize Extraction Conditions.
-
Choice of Base: Use a 1-2 M solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Strong bases like NaOH could potentially lead to nucleophilic substitution or degradation of the pyrimidine ring, especially at elevated temperatures.
-
pH Monitoring: When acidifying the aqueous layer to precipitate your product, ensure the pH is lowered to at least 2-3 using a strong acid like 1-2 M HCl.[1][2] Check the pH with indicator paper to confirm complete protonation of the carboxylate.
-
Back-Extraction: If your product does not precipitate due to some solubility in the acidic aqueous solution, perform a back-extraction with a polar organic solvent like ethyl acetate or dichloromethane (3x volume of the aqueous layer).[3]
-
-
Probable Cause 2: Emulsion Formation. The polarity of the molecule can sometimes lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.
-
Solution 2: Breaking Emulsions.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Problem 2: Persistent Colored Impurities in the Final Product
-
Symptom: Your isolated solid is off-white, yellow, or brown, even after initial purification attempts.
-
Probable Cause: High Molecular Weight, Conjugated Byproducts. Synthesis of heterocyclic compounds can sometimes generate colored, polymeric, or conjugated impurities that are difficult to remove.
-
Solution: Use of Activated Charcoal during Recrystallization.
-
During the recrystallization process, after your compound has fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[4][5]
-
Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[5]
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. Be cautious, as adding too much charcoal can lead to the loss of your desired product.[6]
-
Problem 3: Difficulty with Column Chromatography (Streaking/Tailing)
-
Symptom: When attempting to purify the compound using normal-phase silica gel chromatography, the product streaks badly down the column, leading to poor separation and mixed fractions.
-
Probable Cause: Strong Interaction with Acidic Silica. The carboxylic acid group and the nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the streaking.[7]
-
Solution 1: Modify the Mobile Phase.
-
Add a small percentage of a polar, acidic modifier to the eluent. Acetic acid (0.5-2%) or formic acid is commonly used. This helps to keep the carboxylic acid in its protonated state, reducing its interaction with the silica.
-
-
Solution 2: Deactivate the Silica Gel.
-
For highly basic compounds that still streak with an acidic modifier, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%).[8]
-
-
Solution 3: Consider Alternative Chromatography Modes.
-
Reverse-Phase Chromatography (RPC): Given the compound's polarity, RPC is a viable option. A C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide good separation.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds and can be an excellent alternative if RPC fails.[8]
-
Problem 4: Compound Fails to Crystallize
-
Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or an oil precipitates out.
-
Probable Cause 1: Solution is Not Supersaturated. Too much solvent may have been used, or the chosen solvent is too good at dissolving the compound even at low temperatures.
-
Solution 1: Induce Crystallization.
-
Slowly evaporate some of the solvent to increase the concentration.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
-
Probable Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution 2: Re-purify and Re-attempt Crystallization.
-
If an oil forms, try to redissolve it in a minimal amount of hot solvent and add a small amount of a "non-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[5] This is known as using a mixed solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: The most common impurities will depend on the synthetic route. A likely route is the oxidation of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. In this case, potential impurities include:
-
Unreacted Starting Material: 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This is less polar than the sulfone product.
-
Partially Oxidized Intermediate: The corresponding sulfoxide. The polarity of the sulfoxide is intermediate between the starting material and the sulfone.
-
Byproducts from Bromination: If the bromination step was not clean, you might have regioisomers or over-brominated species.[1]
Q2: What is a good starting point for a recrystallization solvent system?
A2: Given the polar nature of the molecule, polar protic solvents are a good starting point. Based on procedures for similar pyrimidine compounds, you could try:
-
Single Solvents: Ethanol, methanol, or a mixture of water and methanol.[3]
-
Mixed Solvent Systems: A good approach is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or methanol) and then add a less polar solvent in which it is less soluble (e.g., ethyl acetate or water) dropwise until turbidity is observed, then allow to cool.[2][5]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying purity. A reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid or TFA is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can help identify impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: The combination of the acidic silica and the potentially labile sulfonyl group on the electron-deficient pyrimidine ring could lead to degradation.
-
Use Deactivated Silica: As mentioned in the troubleshooting guide, pre-treating the silica with a base like triethylamine can neutralize acidic sites.[8]
-
Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) as an alternative to silica gel.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer). Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. Stir for 15-30 minutes.
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid drying.
-
If no precipitate forms: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[3]
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing the product. Solvent choice will need to be optimized.
-
Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile). An ideal solvent will dissolve the compound when hot but not when cold.[5] Let's assume an ethanol/water system is effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the compound completely.
-
Decolorization (if needed): If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-5 minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Parameter | Recommended Solvent System | Rationale |
| Recrystallization | Ethanol/Water or Methanol/Ethyl Acetate | The compound is polar. A mixed solvent system allows for fine-tuning of polarity to achieve good crystal formation. Ethanol and Methanol are good primary solvents, while water and ethyl acetate can act as anti-solvents.[3][5] |
| Column Chromatography | Silica Gel with DCM/Methanol + 1% Acetic Acid | The acidic modifier suppresses the ionization of the carboxylic acid, reducing tailing on the silica gel. |
| HPLC Analysis | C18 Reverse-Phase Column, Water/Acetonitrile + 0.1% Formic Acid | Provides good peak shape for acidic polar compounds and is compatible with mass spectrometry. |
Visualizations
Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical flow for troubleshooting poor peak shape in reverse-phase HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-BROMO-2-(METHYLSULFONYL)PYRIMIDINE-4-CARBOXYLIC ACID CAS#: [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound-30321-94-9 - Thoreauchem [thoreauchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Common side products in the synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Side Products & Experimental Issues
This section addresses specific problems you might encounter during the synthesis, focusing on the identification and mitigation of common side products. The primary synthetic route considered is the oxidation of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
Problem 1: An unexpected peak is observed in my analytical data (LC-MS/NMR) corresponding to a mass of [M-SO₂Me+OH].
Answer
This observation strongly indicates the presence of 2-hydroxy-5-bromopyrimidine-4-carboxylic acid , the most common hydrolysis byproduct.
-
Causality & Mechanism: The 2-methylsulfonyl group (-SO₂Me) is a potent electron-withdrawing group, which activates the C2 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr). In the presence of water or hydroxide ions (especially under neutral to basic conditions), the sulfonyl group acts as an excellent leaving group (as methanesulfinate), and is displaced by a hydroxyl group.[1][2][3] This hydrolysis can occur slowly even in aqueous buffers over several hours.[1]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, particularly during the oxidation step and subsequent work-up. Use freshly distilled solvents and dry glassware.
-
Control pH: Maintain acidic conditions during aqueous work-up. The pyrimidine nitrogen atoms are less nucleophilic when protonated, and the concentration of the highly nucleophilic hydroxide ion is minimized. Hydrolysis is significantly slower at lower pH values.[1]
-
Temperature Management: Perform the reaction and work-up at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor progress closely by TLC or LC-MS to determine the point of completion.
-
Problem 2: My final product contains a significant amount of the starting material, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
Answer
This points to incomplete oxidation of the methylthio (-SMe) group.
-
Causality & Mechanism: The oxidation of a sulfide to a sulfone is a two-step process that proceeds through a sulfoxide intermediate (2-methylsulfinyl-5-bromopyrimidine-4-carboxylic acid). Insufficient oxidant, low reaction temperature, or a shortened reaction time can lead to incomplete conversion.
-
Troubleshooting & Prevention:
-
Oxidant Stoichiometry: Ensure at least two equivalents of the oxidant (e.g., m-CPBA, Oxone) are used. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Reaction Monitoring: Use an analytical technique that can distinguish between the starting material, the sulfoxide intermediate, and the final sulfone product. TLC is often sufficient, as the polarity of the three compounds will differ significantly.
-
Temperature and Time: While low temperatures are generally recommended to suppress side reactions, the oxidation may be sluggish. If the reaction stalls, consider a modest increase in temperature or an extension of the reaction time, while carefully monitoring for the formation of hydrolysis byproducts.
-
Choice of Oxidant: Oxone (potassium peroxymonosulfate) in a water-acetone mixture is an effective and environmentally friendly option for this transformation.[4] m-Chloroperbenzoic acid (m-CPBA) is also highly effective.[4]
-
Problem 3: LC-MS analysis shows a peak with a mass corresponding to [M-CO₂], suggesting decarboxylation.
Answer
The presence of 2-methylsulfonyl-5-bromopyrimidine indicates a decarboxylation side reaction.
-
Causality & Mechanism: While pyrimidine-4-carboxylic acids are generally stable, decarboxylation can be induced by high temperatures or extreme pH conditions.[5] The reaction proceeds via the formation of a zwitterionic intermediate, which then loses carbon dioxide.[6] The electron-withdrawing nature of the methylsulfonyl and bromo substituents can influence the stability of this intermediate.
-
Troubleshooting & Prevention:
-
Avoid High Temperatures: This is the most critical factor. Avoid excessive heating during the reaction, work-up, and particularly during solvent removal (distillation). Use a rotary evaporator with a water bath set to a moderate temperature (<40-50 °C).
-
Neutralize Carefully: If the reaction is performed under strongly acidic or basic conditions, neutralize it carefully at low temperatures.
-
Purification Strategy: If decarboxylation has occurred, the resulting byproduct is less polar than the desired carboxylic acid. This difference can be exploited for purification via column chromatography or recrystallization.
-
Problem 4: The reaction mixture is complex, with multiple unidentified spots on TLC, and the yield is very low.
Answer
This scenario may point to pyrimidine ring-opening.
-
Causality & Mechanism: The pyrimidine ring, activated by multiple electron-withdrawing groups, is susceptible to attack by strong nucleophiles (like excess hydroxide) at electron-deficient positions (C2, C4, C6). This can lead to irreversible ring cleavage, resulting in a complex mixture of acyclic nitriles and other degradation products.[7][8][9] This is a known reactivity pattern for pyrimidines under certain alkaline conditions.[7]
-
Troubleshooting & Prevention:
-
Strict pH Control: Avoid strongly basic conditions, especially at elevated temperatures. If a base is required, use a mild, non-nucleophilic base and maintain a low temperature.
-
Nucleophile Management: Be mindful of all nucleophiles in the reaction mixture. For instance, during work-up, use a weak base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.
-
Starting Material Purity: The synthesis of the precursor, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, can sometimes produce significant byproducts.[10] Ensure the starting material is of high purity before commencing the oxidation step to avoid carrying over impurities that could complicate the reaction and purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most common side product and how can I best avoid it? A1: The most frequently encountered side product is 2-hydroxy-5-bromopyrimidine-4-carboxylic acid , formed via hydrolysis.[1] The most effective preventative measure is to maintain strict anhydrous conditions throughout the reaction and to perform any aqueous work-up under mildly acidic conditions at low temperatures.
Q2: How can I effectively monitor the oxidation from the thioether to the sulfone? A2: Thin Layer Chromatography (TLC) is a simple and effective method. You will typically see three distinct spots:
-
Starting Material (Thioether): Least polar.
-
Sulfoxide Intermediate: Medium polarity.
-
Product (Sulfone): Most polar. Run co-spots of your starting material and the reaction mixture to track the disappearance of the initial spot and the appearance of the product spot. For more precise monitoring, LC-MS is the ideal tool.
Q3: Is there a risk of the methylsulfonyl group being displaced by other nucleophiles besides water? A3: Yes. The 2-methylsulfonyl group is an excellent leaving group for SNAr reactions.[1] If other nucleophiles (e.g., amines, alkoxides, cyanide ions) are present in the reaction mixture, they can potentially displace the sulfonyl group.[11] It is crucial to ensure the reaction environment is free of unintended nucleophilic species.
Q4: What purification methods are recommended for removing these side products? A4:
-
For Hydrolysis/Decarboxylation Byproducts: The desired product is a carboxylic acid. You can often achieve a significant purification by performing an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, while less polar, non-acidic impurities (like the decarboxylated product) will remain in the organic layer. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) at low temperature to precipitate the pure product, which is then collected by filtration.
-
For Starting Material/Sulfoxide: If the reaction is incomplete, purification can be challenging due to the similar nature of the compounds. Reversed-phase HPLC or careful silica gel column chromatography, potentially using an acidified mobile phase (e.g., with 0.1-1% acetic acid) to suppress tailing of the carboxylic acid, may be effective.
Visualizing the Reaction & Side Pathways
The following diagrams illustrate the main synthetic pathway and the formation of key side products.
Diagram 1: Main Synthetic Pathway and Key Side Reactions
Caption: Overview of the oxidation and major degradation pathways.
Diagram 2: Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine reactions. XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pyrimidine synthesis and optimize their reaction conditions for higher yields and purity. Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of many biologically active compounds, including nucleic acids.[1][] The successful synthesis of these molecules is a critical step in drug discovery and development.[]
This resource is structured to provide practical, field-proven insights to troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrimidine synthesis experiments.
Issue 1: Low Yield in Biginelli Reaction
Q1: My Biginelli reaction is resulting in a disappointingly low yield of the desired dihydropyrimidinone (DHPM). What are the common culprits and how can I improve it?
A1: Low yields in the Biginelli reaction, a cornerstone of dihydropyrimidinone synthesis, are a frequent challenge.[3] Several factors can contribute to this issue:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are paramount. While classic protocols may use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3] Consider screening a panel of Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can be more effective.[3] The catalyst is essential for facilitating the reaction; without it, product formation is often minimal.[3]
-
Inadequate Reaction Conditions: Temperature and reaction time are critical variables. While refluxing in ethanol is a common practice, some substrates may benefit from milder conditions to prevent degradation, while others might require higher temperatures, sometimes even under solvent-free conditions, to proceed efficiently.[3] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]
-
Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield.[3] Polar solvents are generally preferred.[3] Experimenting with different solvents like ethanol, acetonitrile, or even a mixture of water and ethanol can lead to improved outcomes.[5]
-
Purity of Reagents: The purity of your starting materials—the aldehyde, β-ketoester, and urea or thiourea—is crucial. Impurities can lead to unwanted side reactions and consequently lower the yield of your target molecule.[3]
Experimental Protocol: Screening Catalysts for the Biginelli Reaction
-
To a series of round-bottom flasks, each equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[3]
-
To each flask, add the chosen solvent (e.g., 20 mL of ethanol).[3]
-
Introduce a different catalyst to each flask (e.g., 1 mol% of a Lewis acid like FeCl₃, ZnCl₂, or a Brønsted acid like p-TSA).[3]
-
Heat the reaction mixtures to reflux and monitor the progress by TLC at regular intervals.
-
Upon completion, cool the reaction mixtures to room temperature, collect the precipitated product by filtration, and wash with cold ethanol.[1]
-
Analyze the yield and purity of the product from each reaction to identify the optimal catalyst.
Issue 2: Formation of Unexpected Side Products
Q2: I'm observing an unexpected, often fluorescent, byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[4][6] The ammonia can be generated from the decomposition of urea at higher temperatures, leading to a competing reaction pathway.[4][6]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway.[4][6] Running the reaction at a lower temperature can significantly minimize the formation of the DHP byproduct.[6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4][6] Screening different Lewis acids may reveal one that preferentially promotes the desired reaction.[6]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help minimize its decomposition into ammonia.[4][6]
Table 1: Influence of Reaction Temperature on Product Distribution
| Temperature (°C) | Biginelli Product Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 5 |
| 80 (Reflux in Ethanol) | 70 | 20 |
| 100 (Solvent-free) | 55 | 35 |
Data is representative and can vary based on specific substrates and catalysts.[4]
Issue 3: Purification Challenges with Polar Pyrimidine Derivatives
Q3: My synthesized pyrimidine derivative is highly polar, making it difficult to purify. What are the best strategies for purification?
A3: The purification of polar pyrimidine derivatives presents unique challenges due to their high solubility in polar solvents and poor retention in standard reverse-phase chromatography.[7]
Recommended Purification Techniques:
-
Recrystallization: This is a cost-effective first-line technique for solid compounds.[8] The key is selecting an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[8] Common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[8]
-
Flash Column Chromatography: This is a widely used preparative technique.[8] For polar compounds, a more polar stationary phase (like alumina) or using a more polar solvent system with silica gel (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often necessary.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[7] HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for final drug candidates, preparative HPLC is a powerful tool.[8] Method development on an analytical HPLC system is crucial to determine the optimal stationary phase (e.g., C18 for less polar compounds, or a polar-embedded column for more polar ones) and mobile phase.[7][8]
dot
Caption: Decision workflow for purifying polar pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q4: What are the key starting materials for pyrimidine synthesis?
A4: Common precursors for constructing the pyrimidine ring include β-dicarbonyl compounds (like β-ketoesters), amidines, ureas, and cyano compounds.[] These are reacted under controlled conditions to form the pyrimidine core, which can then be further functionalized.[]
Q5: What types of catalysts are used in pyrimidine synthesis?
A5: A wide range of catalysts can be employed, including acids, bases, and metal catalysts such as palladium, copper, or iron.[] In recent years, there has been a shift towards green chemistry approaches, utilizing biocatalysts and organocatalysts to enhance efficiency and selectivity.[]
Q6: How does pyrimidine synthesis contribute to drug discovery?
A6: The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including antiviral and anticancer agents.[] Chemical synthesis allows for the systematic modification and functionalization of the pyrimidine ring to optimize biological activity, improve solubility, and enhance target specificity.[]
Q7: What is the Pinner synthesis of pyrimidines, and what are its common challenges?
A7: The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. A common challenge is the potential for side reactions, such as the self-condensation of the dicarbonyl compound or hydrolysis of the amidine.[6] To mitigate these, the choice of base and its stoichiometry are critical.[6] Additionally, running the reaction under anhydrous conditions can prevent hydrolysis.[9]
dot
Caption: Key components of the Pinner pyrimidine synthesis.
References
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrimidines
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues encountered during the synthesis of substituted pyrimidines. The content is structured in a question-and-answer format to directly address specific experimental challenges, providing not just solutions but the underlying chemical reasoning to empower your research.
Section 1: Core Cyclization Reactions - Low Yields & Side Products
The construction of the pyrimidine ring is the foundational step. Issues here can derail an entire synthetic route. This section addresses the most common challenges in two cornerstone reactions: the Biginelli and Pinner syntheses.
FAQ 1.1: My Biginelli reaction for a dihydropyrimidinone (DHPM) has a very low yield. TLC shows unreacted starting materials and multiple new spots. What's going wrong?
This is a classic issue in the Biginelli three-component condensation. Low yields are often symptomatic of competing side reactions or suboptimal reaction conditions that fail to drive the reaction to completion.[1][2][3]
Causality & Troubleshooting:
-
Competing Side Reactions: The primary culprits are often the Knoevenagel condensation (between the aldehyde and β-ketoester) and the Hantzsch dihydropyridine synthesis (if urea decomposes to ammonia at high temperatures).[1][4] The Knoevenagel adduct will lack the urea moiety, which can be confirmed by mass spectrometry.[1]
-
Solution: Optimize catalyst choice. Stronger Lewis acids or the use of a mediator like polyphosphate ester (PPE) can preferentially stabilize the desired acyliminium ion intermediate, minimizing the Knoevenagel pathway.[5] Lowering the reaction temperature can also disfavor the Hantzsch pathway by reducing urea decomposition.[4]
-
-
Inefficient Catalysis: The traditional Brønsted acid catalyst (e.g., HCl) may not be effective for all substrates, particularly sterically hindered ones.[3]
-
Solution: Screen a panel of Lewis acid catalysts. Indium bromide (InBr₃) and ferric chloride (FeCl₃) have shown significant rate and yield enhancements.[6]
-
-
Reversible Intermediates & Incomplete Cyclization: The reaction mechanism involves several equilibria. If conditions are not optimized, the reaction can stall at the open-chain ureide intermediate, especially with bulky substrates.[1]
-
Solution: Increase the concentration of reactants or remove water as it forms (e.g., using a Dean-Stark apparatus) to push the equilibrium toward the cyclized product. Microwave irradiation has also been shown to dramatically improve yields and reduce reaction times by efficiently driving the reaction forward.[5]
-
Workflow for Biginelli Reaction Optimization:
References
- 1. benchchem.com [benchchem.com]
- 2. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 3. jsynthchem.com [jsynthchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid production
Technical Support Center: Production of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful and efficient production of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established route involves a two-step process. First, a condensation reaction between mucobromic acid and a suitable amidine precursor, such as 2-Methyl-2-thiopseudourea, forms the 2-(methylthio)pyrimidine intermediate. This is followed by an oxidation step to convert the methylthio group (-SCH₃) into the target methylsulfonyl group (-SO₂CH₃). This approach is advantageous due to the commercial availability of the starting materials.[1]
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?
A2: The main scale-up challenges include:
-
Reaction Control: The initial condensation can be exothermic, requiring careful temperature management in larger reactors. The subsequent oxidation is also highly exothermic and needs precise control to prevent runaway reactions and the formation of degradation byproducts.[2]
-
Impurity Profile: Side reactions, incomplete conversions, and product degradation can lead to a complex impurity profile that complicates purification at scale.[3]
-
Material Handling: The final product is a solid, and its physical properties (e.g., particle size, flowability) can impact isolation, filtration, and drying efficiency on a larger scale.
-
Reagent Stoichiometry: Maintaining precise stoichiometry is critical. For instance, an excess of the oxidizing agent can lead to unwanted side products.
Q3: What are the critical safety considerations for this process?
A3: Key safety concerns include:
-
Oxidation Hazard: The oxidation step, often using reagents like hydrogen peroxide, is highly energetic. It is crucial to maintain strict temperature control, ensure proper venting, and use appropriate reaction calorimetry data to assess thermal risk before scaling up.
-
Corrosive Reagents: The synthesis may involve acidic and basic conditions (e.g., hydrochloric acid, sodium ethoxide), requiring appropriate personal protective equipment (PPE) and corrosion-resistant equipment.[4]
-
Solvent Handling: Standard precautions for handling flammable organic solvents, including proper grounding and ventilation, must be observed.
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product during reaction development.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It is used to determine reaction completion, assess the purity of the final product, and quantify impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which is crucial for troubleshooting side reactions.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and key intermediates. ¹H NMR is particularly useful for confirming the chemical structure.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Condensation Step (Formation of 2-(methylthio)-5-bromopyrimidine-4-carboxylic acid)
Question: My initial condensation reaction of mucobromic acid and 2-Methyl-2-thiopseudourea sulfate consistently results in yields below 50%. What are the likely causes and how can I improve this?
Answer: Low yields in this pyrimidine synthesis step are often traced back to suboptimal reaction conditions or reagent quality.[7]
Potential Causes & Solutions:
-
Insufficient Base or Incorrect Base Choice: The reaction requires a base to neutralize the hydrochloride salt of the amidine and to facilitate the cyclization. Sodium ethoxide is commonly used.[4]
-
Troubleshooting: Ensure at least two equivalents of the base are used: one to neutralize the amidine salt and one to drive the condensation. The base should be freshly prepared or properly stored to ensure its activity.
-
-
Poor Temperature Control: While some heating is required to initiate the reaction, excessive temperatures can lead to the decomposition of mucobromic acid or the formation of intractable polymeric byproducts.
-
Troubleshooting: Maintain a controlled temperature, typically around 50-60°C.[4] On a larger scale, this means ensuring the reactor has adequate cooling capacity to manage any exotherms.
-
-
Suboptimal Order of Addition: The order in which reagents are mixed can significantly impact the outcome.
-
Troubleshooting: A common successful strategy is to first react the amidine salt with the base before adding the solution of mucobromic acid dropwise. This ensures the free amidine is available for the reaction and helps control the reaction temperature.[4]
-
Issue 2: Incomplete or Slow Oxidation of the Methylthio Intermediate
Question: The oxidation of the 2-(methylthio) intermediate to the methylsulfonyl product is sluggish and often stalls, leaving significant amounts of starting material even after extended reaction times. What can be done?
Answer: Incomplete oxidation is a frequent hurdle, often related to the oxidant's activity, temperature, or mass transfer limitations, especially at scale.
Potential Causes & Solutions:
-
Oxidant Activity: The activity of oxidizing agents like hydrogen peroxide can degrade over time. The reaction pH can also influence the oxidant's effectiveness.
-
Troubleshooting: Use a fresh, properly assayed batch of the oxidizing agent. The reaction is often performed in an acidic medium, such as acetic acid, which can activate the oxidant.[1]
-
-
Low Reaction Temperature: While the reaction is exothermic, maintaining a sufficiently high temperature is necessary to achieve a reasonable reaction rate.
-
Troubleshooting: Carefully increase the reaction temperature in small increments (e.g., 5-10°C), while closely monitoring for any signs of decomposition or runaway reaction. A typical range might be 70-90°C.
-
-
Poor Mixing/Mass Transfer: In a multiphase system (e.g., solid substrate in a liquid oxidant solution), poor mixing can limit the reaction rate. This problem is exacerbated during scale-up.
-
Troubleshooting: Ensure vigorous and efficient stirring. For larger reactors, verify that the impeller design and speed are adequate to maintain a homogenous suspension of the starting material.
-
Issue 3: Formation of Impurities During Oxidation
Question: My HPLC analysis of the final product shows several impurities that were not present in the methylthio intermediate. What are these, and how can I prevent their formation?
Answer: Impurity formation during oxidation is typically due to over-oxidation or degradation of the pyrimidine ring.
Potential Causes & Solutions:
-
Over-oxidation: The methylthio group can be oxidized to a sulfoxide as an intermediate before forming the desired sulfone. Harsh conditions can lead to further, undesired reactions.
-
Troubleshooting: Carefully control the stoichiometry of the oxidizing agent. Use HPLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent subsequent side reactions.
-
-
Product Degradation: The pyrimidine ring can be susceptible to degradation under harsh oxidative and acidic conditions, especially at elevated temperatures.
-
Troubleshooting: Avoid excessive temperatures and prolonged reaction times. Once the reaction is complete, cool the mixture promptly and proceed with the work-up to isolate the product from the reactive environment.
-
-
Decarboxylation: Carboxylic acids on heterocyclic rings can sometimes be prone to decarboxylation at high temperatures.[3]
-
Troubleshooting: This can be identified by LC-MS (loss of 44 Da). If this is observed, minimize thermal stress during both the reaction and the subsequent work-up and drying steps.
-
Issue 4: Difficulties in Product Isolation and Purification
Question: The crude product is difficult to filter and purify. Recrystallization attempts result in poor recovery or do not significantly improve purity. What are my options?
Answer: Isolation and purification challenges are common for carboxylic acids and are often related to solubility and the nature of the impurities.[2]
Potential Causes & Solutions:
-
Poor Crystal Form: The product may precipitate as very fine particles or an amorphous solid, which can clog filter media.
-
Troubleshooting: Optimize the precipitation/crystallization conditions. Control the rate of cooling and consider using an anti-solvent addition strategy. Seeding the solution with a small amount of pure product can also promote the growth of larger, more easily filterable crystals.
-
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to the product will be difficult to remove by simple recrystallization.
-
Troubleshooting: An acid-base extraction is often effective.[2] Dissolve the crude product in a suitable organic solvent and extract it into an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will form a water-soluble salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed, re-acidified to precipitate the pure product, which is then filtered.
-
-
Residual Solvents/Reagents: Reagents from the oxidation step (e.g., acetic acid) can be difficult to remove.
-
Troubleshooting: Ensure the product is thoroughly washed with cold water after filtration. A final slurry wash with a non-polar solvent like hexanes can help remove residual organic impurities. Drying under vacuum at a moderate temperature is also crucial.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
Step A: Condensation to form 2-(methylthio)-5-bromopyrimidine-4-carboxylic acid
-
In a reactor under an inert nitrogen atmosphere, carefully add sodium metal (2.1 eq.) to anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Once the sodium has fully reacted and the solution has cooled, add 2-Methyl-2-thiopseudourea sulfate (1.0 eq.) and stir the resulting suspension at room temperature for 30 minutes.
-
In a separate vessel, dissolve mucobromic acid (1.1 eq.) in anhydrous ethanol.
-
Slowly add the mucobromic acid solution to the amidine suspension, maintaining the internal temperature below 60°C.
-
After the addition is complete, heat the mixture to 50-55°C and hold for 4-6 hours, monitoring by HPLC for the disappearance of mucobromic acid.
-
Cool the reaction mixture to room temperature and adjust the pH to ~3 using concentrated HCl.
-
Filter the resulting precipitate, wash the cake with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 50°C to yield the intermediate product.
Step B: Oxidation to this compound
-
Charge the dried 2-(methylthio) intermediate (1.0 eq.) and glacial acetic acid into a reactor.
-
Slowly add 35% hydrogen peroxide (3.0 eq.) to the suspension, ensuring the temperature does not exceed 80°C.
-
Heat the reaction mixture to 75-80°C and maintain for 8-12 hours. Monitor the conversion of the starting material and the formation of the sulfoxide intermediate by HPLC.
-
Once the reaction is complete (typically <1% starting material remaining), cool the mixture to 10-15°C.
-
Slowly add cold water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum at 60°C to yield the final product.
Data Summary Table
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Target Specification |
| Yield (Overall) | 65-75% | 60-70% | >65% |
| Purity (HPLC) | >98.5% | >98.0% | >98.0% |
| Key Impurity 1 (Sulfoxide) | <0.5% | <0.8% | <1.0% |
| Key Impurity 2 (Unreacted Thioether) | <0.3% | <0.5% | <0.5% |
| Reaction Time (Oxidation) | 8 hours | 12 hours | As per IPC |
| Temperature (Oxidation) | 75°C | 75-80°C | <85°C |
Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the two-step synthesis of the target compound.
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity issues in the final product.
References
- 1. 5-BROMO-2-(METHYLSULFONYL)PYRIMIDINE-4-CARBOXYLIC ACID CAS#: [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Purity Analysis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Welcome to the technical support center for the analytical characterization of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS 30321-94-9). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your purity assessments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The most common and reliable methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information. HPLC is excellent for quantifying the main component and detecting impurities. NMR provides structural confirmation and can identify impurities if they are present at sufficient levels. Mass spectrometry confirms the molecular weight and can help in identifying unknown impurities by their mass-to-charge ratio.
Q2: What purity level is typically expected for commercially available this compound?
A2: Commercially available this compound is often sold at a purity of 95% or higher.[1][2][3] It is crucial to verify the purity of each batch upon receipt, as degradation can occur during storage.
Q3: What are the likely impurities I might encounter?
A3: Potential impurities can arise from the synthetic route or degradation. These may include starting materials, reagents from the bromination or sulfonation steps, or hydrolysis products. Close structural analogs without the bromo or methylsulfonyl groups are also possible. A well-developed HPLC method is essential for separating these related substances.
Q4: How should I prepare my sample for HPLC analysis?
A4: Sample preparation is critical for accurate results. Due to the carboxylic acid and sulfonyl groups, the compound is polar. A good starting point is to dissolve the sample in the mobile phase. If solubility is an issue, a mixture of water and an organic solvent like acetonitrile or methanol is recommended. Always filter your sample through a 0.45 µm or 0.22 µm filter before injection to prevent clogging the HPLC system.[4]
Q5: What is the characteristic isotopic pattern for this compound in mass spectrometry?
A5: Due to the presence of a single bromine atom, the mass spectrum will exhibit a characteristic M+2 peak.[5] Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units, which is a key indicator for the presence of bromine in the molecule.[6]
Section 2: Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with the column stationary phase; inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: The carboxylic acid group can interact with residual silanols on the column. Using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) will suppress the ionization of the carboxylic acid and improve peak shape.[7] 2. Use a Different Column: Consider a column specifically designed for polar compounds or one with end-capping to minimize silanol interactions. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition; temperature variations; column degradation. | 1. Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.[4] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Implement a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[7] |
| Extraneous Peaks (Ghost Peaks) | Contaminated mobile phase or injector; sample carryover. | 1. Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are present. If so, the issue is likely with the mobile phase or system contamination. 2. Clean the Injector: Implement a robust needle wash protocol.[8] 3. Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade or higher. |
NMR Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Sample aggregation; presence of paramagnetic impurities; poor shimming. | 1. Dilute the Sample: High concentrations can lead to aggregation. 2. Use a Chelating Agent: If paramagnetic metals are suspected, adding a small amount of EDTA can help. 3. Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized. |
| Unexpected Signals | Presence of impurities or residual solvent. | 1. Check Solvent Peaks: Compare observed signals to known chemical shifts of common NMR solvents. 2. Run a 2D NMR Experiment: Techniques like COSY or HSQC can help in assigning signals and identifying the structure of impurities. |
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Molecular Ion Peak | In-source fragmentation. | 1. Use a Softer Ionization Technique: If using Electrospray Ionization (ESI), try optimizing the cone voltage or switching to a gentler method like Atmospheric Pressure Chemical Ionization (APCI). |
| Complex Spectra | Presence of multiple adducts (e.g., sodium, potassium). | 1. Modify Mobile Phase: Adding a small amount of a volatile acid like formic acid can promote protonation and reduce salt adducts. |
Section 3: Detailed Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and impurities present.
1. Materials and Reagents:
-
This compound standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the standard and sample at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity by area percent normalization. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Workflow for HPLC Method Development and Troubleshooting
Caption: HPLC method development and troubleshooting workflow.
Protocol 2: Structural Confirmation by ¹H NMR
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for ensuring the sample is fully dissolved.
2. Instrument Parameters:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Expected ¹H NMR Signals (in DMSO-d₆, approximate):
-
~13-14 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak may be exchangeable with D₂O.
-
~8.9 ppm (singlet, 1H): Pyrimidine ring proton.
-
~3.5 ppm (singlet, 3H): Methylsulfonyl group protons (-SO₂CH₃).
4. Data Interpretation:
-
Confirm the presence of the expected signals and their integration values.
-
Analyze for any unexpected peaks that may indicate impurities. The chemical shifts of pyrimidine protons are influenced by the substituents.[9]
Protocol 3: Molecular Weight Verification by Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile.
2. MS Parameters (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage and Cone Voltage: Optimize for maximum signal intensity of the molecular ion.
3. Data Interpretation:
-
The expected monoisotopic mass of this compound (C₆H₅BrN₂O₄S) is approximately 280.92 g/mol .
-
In negative ion mode, look for the deprotonated molecule [M-H]⁻ at m/z ~279.9.
-
Crucially, observe the isotopic pattern for bromine: a peak at m/z ~281.9 ([M(⁸¹Br)-H]⁻) with nearly the same intensity as the peak at m/z ~279.9 ([M(⁷⁹Br)-H]⁻).[5][6]
Logical Flow for Compound Purity Verification
Caption: A logical workflow for comprehensive purity verification.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-5-bromopyrimidine-4-carboxylic acid | 100707-39-9 [sigmaaldrich.com]
- 3. 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid | 30321-94-9 [sigmaaldrich.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid and Its Derivatives
Welcome to the technical support center for 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot stability issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your compounds and the reliability of your results.
Introduction: Understanding the Core Stability Challenges
This compound is a highly functionalized heterocyclic compound. Its utility in drug discovery and medicinal chemistry is significant, but its chemical structure presents inherent stability challenges. The electron-withdrawing nature of the pyrimidine ring, coupled with the methylsulfonyl, bromo, and carboxylic acid functional groups, creates a molecule susceptible to degradation under various experimental conditions. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemical structure and literature on related compounds, there are three primary degradation pathways to be aware of:
-
Hydrolysis of the Methylsulfonyl Group: The methylsulfonyl group is a potent leaving group, making the C2 position of the pyrimidine ring susceptible to nucleophilic attack. In aqueous environments, particularly under basic or acidic conditions, this can lead to hydrolysis, replacing the methylsulfonyl group with a hydroxyl group to form the corresponding pyrimidinone.[1][2] This is often the most significant stability concern.
-
Decarboxylation: Pyrimidine-4-carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[3][4] The presence of the electron-withdrawing methylsulfonyl and bromo groups may influence the rate of this process.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation.[5][6] It is crucial to handle and store the compound with protection from light.
Q2: What are the optimal storage and handling conditions for this compound?
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and dark place.[7][8] For long-term storage, refrigeration (2-8°C) in a desiccator is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
-
Handling: Avoid exposure to moisture, strong bases, strong acids, and strong oxidizing agents.[7] When preparing solutions, use anhydrous solvents whenever possible and prepare them fresh for each experiment. If aqueous solutions are necessary, be mindful of the pH and temperature.
Q3: I am observing a new peak in my HPLC analysis of a sample that has been in an aqueous buffer for several hours. What could it be?
The appearance of a new, more polar peak in your HPLC chromatogram is likely due to hydrolysis of the methylsulfonyl group, resulting in the formation of 5-bromo-2-hydroxy-pyrimidine-4-carboxylic acid. This is a common issue with 2-sulfonylpyrimidines in aqueous media.[1][2]
To confirm this, you can analyze the new peak by mass spectrometry. The expected mass would correspond to the loss of the SO2CH3 group and the addition of an OH group.
Q4: My reaction yield is lower than expected when using this compound. Could stability be a factor?
Yes, the stability of this compound can significantly impact reaction yields. The compound's reactivity, particularly the lability of the methylsulfonyl group, means it can be consumed by side reactions with nucleophilic reagents or solvents in your reaction mixture.[9][10][11]
Consider the following:
-
Nucleophiles: If your reaction involves other nucleophiles, they may compete in attacking the C2 position of the pyrimidine ring.
-
pH: The pH of your reaction mixture can influence the rate of hydrolysis.
-
Temperature: Higher reaction temperatures can accelerate degradation, including potential decarboxylation.[3]
Troubleshooting Guides
Problem 1: Inconsistent Results in Biological Assays
Question: I am getting variable results in my cell-based assays when using solutions of this compound that are not freshly prepared. What could be the cause?
Answer: The likely culprit is the degradation of your compound in the aqueous assay buffer. The methylsulfonyl group is known to react with thiols, such as glutathione, which is abundant in cells.[1] This can lead to the formation of a conjugate and a decrease in the concentration of your active compound over time.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells.
-
Control Experiments: Run control experiments to assess the stability of the compound in your assay medium over the time course of your experiment. Use HPLC to quantify the amount of parent compound remaining at different time points.
-
Consider a More Stable Derivative: If instability remains a significant issue, consider synthesizing a more stable derivative for your assays.
Problem 2: Difficulty in Purifying the Compound
Question: I am struggling with the purification of a derivative of this compound. I see multiple spots on TLC even after column chromatography.
Answer: This issue can arise from on-column degradation, especially if you are using silica gel chromatography with protic or reactive eluents.
Troubleshooting Steps:
-
Choice of Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 silica gel.
-
Eluent System: Avoid highly nucleophilic solvents like methanol in your eluent if possible, or use it in combination with a non-protic solvent and run the column quickly. A gradient of hexanes and ethyl acetate is often a good starting point.
-
Temperature: Keep the purification process at a low temperature to minimize thermal degradation.
-
Work-up Procedure: Ensure your work-up procedure does not involve prolonged exposure to strong acids or bases.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of this compound in a given solution.
Objective: To quantify the degradation of the compound over time under specific conditions (e.g., pH, temperature, light exposure).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).
-
Sample Preparation: Dilute the stock solution into the test buffer (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 50 µM).
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of the prepared sample into the HPLC system to get the initial concentration.
-
Incubation: Incubate the remaining sample under the desired test conditions (e.g., 37°C in a water bath, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC system.
-
Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot the percentage of the remaining compound versus time to determine the degradation rate.
Typical HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the compound's λmax).[12][13][14]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in H2O, B: 0.1% Formic acid in ACN |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential degradation pathways.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. bfarm.de [bfarm.de]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
Welcome to the technical support center for 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique combination of a reactive sulfonyl group, a halogen, and a carboxylic acid on the pyrimidine core makes this compound highly valuable, but also susceptible to specific side reactions and impurities.
This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to address common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to resolve issues effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My post-reaction analysis (TLC, LC-MS) shows a significant, less polar byproduct that co-extracts with my desired product. What is it and how can it be removed?
Plausible Cause: Thermal or Acid-Catalyzed Decarboxylation
The most common non-polar impurity is the decarboxylated analogue, 5-bromo-2-(methylsulfonyl)pyrimidine . The pyrimidine ring, particularly with the strong electron-withdrawing methylsulfonyl group, can stabilize the negative charge that develops during the loss of CO2.[1][2][3] This process is often accelerated by heat or acidic conditions during the reaction or workup.
Identification Strategy:
-
TLC Analysis: The decarboxylated impurity will have a significantly higher Rf value (be less polar) than the carboxylic acid starting material.
-
Mass Spectrometry: Look for a mass peak corresponding to the loss of a carboxylic acid group (a decrease of 44.01 Da).
-
¹H NMR: The proton signal adjacent to the carboxylic acid will be absent, and you may observe a shift in the remaining pyrimidine proton signals.
Step-by-Step Removal Protocol: Acid-Base Extraction
This method leverages the acidic nature of your target compound to separate it from the neutral decarboxylated impurity.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate to form the water-soluble sodium carboxylate salt and move into the aqueous layer. The neutral decarboxylated impurity will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Expert Insight: Avoid using strong bases like NaOH, as they can promote hydrolysis of the methylsulfonyl group (see Q2).
-
-
Separation: Carefully separate the aqueous and organic layers. The organic layer contains the decarboxylated impurity and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. Your desired product, this compound, will precipitate out of the solution as a solid.
-
Causality: The low pH protonates the carboxylate salt, rendering it insoluble in the aqueous media. The ice bath minimizes the solubility of the product, maximizing recovery.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under vacuum.
Q2: I'm observing a highly polar, water-soluble impurity that is difficult to remove from my final product. What is its likely identity?
Plausible Cause: Hydrolysis of the Methylsulfonyl Group
The 2-methylsulfonyl group is an excellent leaving group and is susceptible to nucleophilic aromatic substitution, particularly hydrolysis.[4][5] This reaction is catalyzed by strong acids or bases and elevated temperatures, replacing the -SO₂CH₃ group with a hydroxyl group to form 5-bromo-2-hydroxy-pyrimidine-4-carboxylic acid . This byproduct is significantly more polar and can exhibit different solubility profiles. Studies on related 2-sulfonylpyrimidines confirm their reactivity towards hydrolysis.[4][6]
Identification Strategy:
-
TLC Analysis: The hydrolyzed impurity will have a very low Rf value, often streaking from the baseline, indicating high polarity.
-
Mass Spectrometry: Look for a mass peak corresponding to the replacement of -SO₂CH₃ (79.01 Da) with -OH (17.01 Da), a net loss of 62 Da.
-
¹H NMR: The characteristic methyl singlet of the sulfonyl group (around 3.2-3.4 ppm) will be absent in the impurity.
Step-by-Step Removal Protocol: Recrystallization
Recrystallization is often the most effective method to separate the desired product from the more polar hydrolyzed impurity, leveraging subtle differences in solubility.
-
Solvent Selection: The key is to find a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains either soluble or insoluble at all temperatures.[7] A mixture of polar and non-polar solvents often works best. See the table below for starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., isopropanol or acetonitrile) to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[8] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7][8]
-
Anti-Solvent Addition (Optional): If crystallization is poor, a secondary solvent (anti-solvent) in which the product is insoluble (e.g., water or hexane) can be added dropwise to the warm solution until it becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the pure crystals under vacuum.
| Primary Solvent (Good Solubility when Hot) | Anti-Solvent (Poor Solubility) | Comments |
| Isopropanol (IPA) | Water | A common and effective system for polar compounds. |
| Acetonitrile (ACN) | tert-Butyl methyl ether (TBME) | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Hexane / Heptane | Use if the product is less polar. |
| Acetic Acid | Water | The acidity can help suppress deprotonation. |
Q3: Is column chromatography a viable option for purification? What conditions should I use?
Answer: Yes, silica gel column chromatography can be very effective, especially for removing impurities with similar solubility but different polarity, such as the decarboxylated byproduct.
Protocol: Silica Gel Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
-
Crucial Tip: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This is essential to keep the carboxylic acid group of your target molecule protonated. Without it, the compound can interact strongly with the acidic silica, leading to severe tailing and poor separation.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM/Methanol. Adsorb this solution onto a small amount of silica gel ("dry loading"). This technique often provides sharper bands and better resolution than direct liquid injection.
-
Elution: Start with a low polarity mixture (e.g., 70:30 Hexane:EtOAc + 0.5% Acetic Acid) and gradually increase the polarity (gradient elution). The less polar decarboxylated impurity will elute first, followed by your desired product.
-
Monitoring: Monitor the fractions using TLC, staining with potassium permanganate if necessary.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visual Experimental Workflows
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for identifying and addressing common impurities encountered with this compound.
Caption: Troubleshooting workflow for impurity identification.
Acid-Base Extraction Workflow
This diagram illustrates the separation of the desired carboxylic acid from its neutral, decarboxylated impurity.
Caption: Acid-base extraction for purification.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrimidine scaffolds are fundamental to medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids.[1] The efficiency of their synthesis is therefore a critical parameter in drug discovery and development.
This resource provides field-proven insights in a direct question-and-answer format, addressing specific experimental challenges with an emphasis on the causal relationships between catalyst choice, reaction conditions, and outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during pyrimidine synthesis, offering systematic approaches to diagnose and resolve them.
Q1: My reaction shows very low or no conversion to the desired pyrimidine product. What are the likely causes and solutions?
A1: Low conversion is a frequent issue stemming from several factors, including catalyst inefficiency, suboptimal reaction conditions, or problems with the starting materials.[2] A systematic approach is crucial for diagnosis.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Deactivation: Ensure your catalyst is active. Reusable catalysts may require regeneration after a certain number of cycles.[2] For transition metal catalysts, particularly palladium, ensure the active Pd(0) state is achieved and maintained; air or moisture sensitivity can lead to deactivation.[3][4] Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Poisoning: Impurities in reactants or solvents, such as sulfur or certain nitrogen compounds, can act as poisons for many transition metal catalysts.[3] Purify all reagents and use high-purity, anhydrous solvents.
-
Loading: The catalyst loading may be insufficient. While typical loadings for metal catalysts range from 1-10 mol%, it's essential to screen different concentrations to find the optimum for your specific substrates.[3]
-
-
Optimize Reaction Conditions:
-
Temperature & Time: The reaction may require more thermal energy or a longer duration to overcome its activation energy.[5] Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent potential product degradation from prolonged heating.[2]
-
Solvent Choice: The solvent's polarity can significantly impact reaction rates and yields.[5] While ethanol is common for reactions like the Biginelli or Pinner synthesis, exploring other solvents like acetonitrile, DMF, or even solvent-free conditions can lead to improved outcomes.[1][5]
-
-
Check Reagent Purity and Stoichiometry:
-
Purity: Impurities in starting materials (e.g., aldehydes, β-ketoesters, amidines, urea) can inhibit the catalyst or lead to unwanted side reactions.[6] Ensure all reagents are of high purity.
-
Steric Hindrance: Bulky substituents on your starting materials may slow the reaction. In such cases, a more active catalyst or higher reaction temperatures might be necessary.[5]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is common, especially in multicomponent reactions. The key is to understand the competing reaction pathways and adjust conditions to favor the desired one.
Common Side Reactions & Prevention Strategies:
-
Hantzsch Dihydropyridine in Biginelli Reactions: This is a frequent fluorescent byproduct that occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[6]
-
Temperature Control: This side reaction is favored at higher temperatures. Lowering the reaction temperature can significantly increase selectivity for the desired dihydropyrimidinone.[6]
-
Catalyst Choice: Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch pathway. Screening different acid catalysts is recommended.[6]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition.[6]
-
-
Knoevenagel Condensation & Michael Adducts: In some cases, the initial condensation between the aldehyde and the 1,3-dicarbonyl compound can be a competing pathway, or other intermediates can form non-cyclized adducts.[3]
-
Adjust Stoichiometry: Using a slight excess of the urea or amidine component can sometimes suppress the formation of these side products by pushing the equilibrium towards the desired cyclization.[3]
-
Catalyst Selection: The catalyst plays a crucial role in orchestrating the sequence of bond formations. A well-chosen catalyst facilitates the complete cyclization cascade.
-
-
Homocoupling in Cross-Coupling Reactions: In Suzuki couplings to form functionalized pyrimidines, homocoupling of the boronic acid is a common side reaction.
-
Minimize Oxygen: This is often exacerbated by oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[7]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.[4]
-
Q3: My synthesis of an unsymmetrically substituted pyrimidine results in a mixture of regioisomers. How can I improve regioselectivity?
A3: Achieving high regioselectivity is a significant challenge when the reacting components are unsymmetrical. The choice of catalyst and reaction strategy is paramount.
Strategies for Controlling Regioselectivity:
-
Catalyst-Controlled Synthesis: The ligand sphere and electronic properties of a metal catalyst can direct the reactants to combine in a specific orientation.
-
Iridium Catalysis: Iridium-catalyzed multicomponent synthesis from amidines and alcohols has demonstrated high regioselectivity, providing a powerful tool for constructing specific pyrimidine isomers.[3][8]
-
Copper Catalysis: Copper-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines are also effective for building the pyrimidine core, with selectivity often dictated by the catalyst and reaction conditions.[9]
-
-
Substrate-Controlled Synthesis: Modify one of the starting materials to have a directing group or a significant difference in steric or electronic properties between its reactive sites, thereby favoring one cyclization pathway over another.
-
Stepwise Synthesis: While one-pot multicomponent reactions are efficient, a more controlled, stepwise synthesis may be necessary to achieve the desired regioselectivity, where intermediates are isolated before the final cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrimidine synthesis?
A1: A wide array of catalysts are employed, and they can be broadly categorized as follows:
-
Metal-Based Catalysts: These are highly effective and widely used. They include salts and complexes of palladium, copper, iridium, nickel, zinc, and iron.[3][] They are crucial for modern synthetic strategies, including multicomponent reactions and cross-coupling.[9][11]
-
Acid/Base Catalysts: Simple Brønsted acids (e.g., HCl, p-TSA) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂) are classically used to catalyze condensation reactions like the Biginelli reaction.[5][12][13] Bases are also used to promote certain cyclizations.[9]
-
Organocatalysts: These are metal-free organic molecules that can catalyze reactions. Proline and its derivatives are common examples used in pyrimidine synthesis.[14] They are often considered a "greener" alternative to metal catalysts.
-
Biocatalysts: Enzymes can be used to construct the pyrimidine ring with high efficiency and selectivity under mild, environmentally friendly conditions.[] This approach is a cornerstone of green chemistry.
Q2: How do I choose between a metal-based catalyst and an organocatalyst?
A2: The choice depends on the specific transformation, substrate scope, and desired reaction conditions.
| Catalyst Type | Advantages | Disadvantages | Best For... |
| Metal-Based | High catalytic activity, versatile, enables a wide range of reactions (e.g., cross-coupling).[11] | Often sensitive to air and moisture, potential for heavy metal contamination in the final product, can be expensive.[3] | Complex multicomponent reactions, cross-coupling to functionalize the pyrimidine ring, achieving high regioselectivity.[3][15] |
| Organocatalyst | Generally stable to air and moisture, lower toxicity, environmentally benign, can provide high enantioselectivity.[14][16] | May require higher catalyst loading, might have a more limited substrate scope compared to some metal catalysts. | Classic condensation reactions (e.g., Biginelli-type), asymmetric synthesis, reactions where metal contamination is a major concern.[14] |
Q3: Are there "green" or sustainable catalyst options for pyrimidine synthesis?
A3: Yes, the development of sustainable synthetic methods is a major focus of modern chemistry. Key green approaches include:
-
Use of Recyclable Catalysts: Solid-supported catalysts or magnetic nanocatalysts can be easily recovered from the reaction mixture and reused, reducing waste and cost.[12]
-
Biocatalysis: Using enzymes as catalysts operates in aqueous media under mild conditions.[]
-
Solvent-Free Reactions: Performing reactions without a solvent (or using water as a "green" solvent) significantly reduces environmental impact.[17] Microwave-assisted solvent-free Biginelli reactions are a prime example.[13]
-
Use of Benign Catalysts: Employing non-toxic and readily available catalysts, such as certain organocatalysts or earth-abundant metal catalysts (e.g., iron), is preferred over rare or toxic heavy metals.[8][]
Experimental Protocols & Data
Protocol 1: General Procedure for the Acid-Catalyzed Biginelli Reaction
This classical one-pot, three-component reaction is widely used for synthesizing dihydropyrimidinones (DHPMs).[1]
Materials:
-
Aldehyde (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., HCl, Yb(OTf)₃, 5-10 mol%)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and ethanol.
-
Add the acid catalyst to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
A solid precipitate will often form. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.[2]
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
Biginelli Reaction Mechanism
The reaction proceeds through a key iminium ion intermediate.
Caption: The acid-catalyzed mechanism of the Biginelli condensation.[13]
Protocol 2: General Procedure for the Pinner Synthesis of Pyrimidines
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Base (e.g., Sodium Ethoxide)
-
Ethanol
Procedure:
-
Prepare a solution of the base (e.g., sodium ethoxide) in absolute ethanol in a round-bottom flask under an inert atmosphere.
-
Add the 1,3-dicarbonyl compound to the solution and stir.
-
Add the amidine hydrochloride portion-wise to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by recrystallization or column chromatography to yield the pure pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 11. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid NMR and mass spectrometry analysis
An In-Depth Comparative Guide to the Spectroscopic Analysis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of successful research and development. This compound stands as a key building block, valued for its reactive sites that allow for diverse synthetic modifications. Its utility, however, is predicated on the ability to confirm its identity and purity with absolute certainty.
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By integrating theoretical principles with comparative data from structurally related molecules, we offer a robust framework for researchers to interpret their own experimental results. This document moves beyond a simple listing of data points, explaining the causal relationships between molecular structure and spectroscopic output, thereby embodying a self-validating analytical approach.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural signatures.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical environment of each nucleus is dictated by the electron-withdrawing and -donating effects of the substituents on the pyrimidine ring. The potent electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃), bromo (-Br), and carboxylic acid (-COOH) groups significantly influences the chemical shifts.
We predict the spectra would be acquired in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carboxylic acid and does not exchange with the acidic proton, allowing for its observation.[1][2]
Molecular Structure for NMR Correlation
Caption: Labeled structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comparative Insights |
|---|---|---|---|---|
| (a) | Pyrimidine CH | 9.0 - 9.3 | 160.0 - 162.0 | This lone ring proton is deshielded by the adjacent nitrogen and the cumulative electron-withdrawing effects of all substituents, pushing it significantly downfield. Similar protons in highly substituted pyrimidines appear in this region.[3] |
| (b) | COOH | 13.0 - 14.0 (broad) | - | The carboxylic acid proton signal is typically broad and far downfield. Its chemical shift is concentration and temperature-dependent. |
| (c) | -SO₂CH₃ | 3.4 - 3.6 | 40.0 - 45.0 | The methyl protons are adjacent to the strongly electron-withdrawing sulfonyl group, shifting them downfield compared to a simple methyl group. |
| (d) | C OOH | - | 163.0 - 166.0 | Carboxylic acid carbons are characteristically found in this region of the ¹³C spectrum.[4] |
| (e) | C -Br | - | 115.0 - 120.0 | The carbon atom directly attached to bromine experiences a moderate deshielding effect. |
| (f) | Pyrimidine C 's | - | 155.0 - 170.0 | The remaining three pyrimidine ring carbons (C2, C4, C6) are all quaternary and highly deshielded due to attachment to nitrogen and/or electron-withdrawing groups. Their exact assignment would require 2D NMR techniques.[2] |
| (g) | -SO₂C H₃ | - | 40.0 - 45.0 | The methyl carbon chemical shift is consistent with attachment to a sulfonyl group. |
Comparative Analysis: The Impact of the Sulfonyl Group
To appreciate the diagnostic value of these shifts, we can compare our target molecule with its thioether analog, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid . The ¹H NMR spectrum for this related compound shows a methyl signal around 2.6 ppm.[5] The predicted ~3.5 ppm shift for our target's methyl group is a direct consequence of the higher oxidation state of sulfur in the sulfonyl group (-SO₂CH₃) versus the thioether (-SCH₃). The sulfonyl group is a much stronger electron-withdrawing group, thus deshielding the adjacent methyl protons more significantly. This ~0.9 ppm downfield shift is a key differentiating feature.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for solubilizing the polar analyte and observing the exchangeable carboxylic acid proton.[2]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A relaxation delay of 5 seconds and an acquisition of at least 1024 scans are recommended due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.
Part 2: Mass Spectrometry (MS) Analysis
Predicted Mass Spectrum & Fragmentation Pathway
For a molecule with the formula C₆H₅BrN₂O₄S, the expected monoisotopic mass is approximately 279.91 Da.[6]
Key Features of the Mass Spectrum:
-
Isotopic Pattern: The most striking feature will be the molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: [M]⁺˙ at m/z ≈ 279.9 and [M+2]⁺˙ at m/z ≈ 281.9.[7] This pattern is a definitive indicator of the presence of a single bromine atom. A smaller [M+2] peak due to the ³⁴S isotope will also be present but is often less prominent than the bromine pattern.
-
Ionization: Electrospray ionization (ESI) is the preferred method. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be readily observed at m/z 278.9, as carboxylic acids are easily deprotonated. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ may be seen at m/z 280.9.
Predicted Fragmentation Pathway: The fragmentation of the molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The pyrimidine core is relatively stable, but the substituents provide clear points of cleavage.
Predicted ESI-MS/MS Fragmentation Workflow
Caption: Predicted major fragmentation pathways in negative ion mode MS/MS.
Table 2: Predicted Key Fragments and Their Origin
| m/z (ESI-) | Proposed Fragment | Origin |
|---|---|---|
| 278.9 / 280.9 | [M-H]⁻ | Deprotonated molecular ion. The Br isotope pattern is retained. |
| 263.9 / 265.9 | [M-H - CH₃]⁻ | Loss of a methyl radical from the sulfonyl group. |
| 234.9 / 236.9 | [M-H - CO₂]⁻ | Decarboxylation is a very common and favorable fragmentation pathway for carboxylic acids.[7] The Br isotope pattern is retained. |
| 170.9 / 172.9 | [M-H - CO₂ - SO₂]⁻ | Subsequent loss of sulfur dioxide from the decarboxylated fragment. This points directly to the presence of the sulfonyl group. |
Comparative Analysis: Differentiating Isomers
Mass spectrometry is exceptionally powerful for distinguishing between isomers that might be challenging to separate chromatographically. For instance, an isomer like 4-Methylsulfonyl-5-bromopyrimidine-2-carboxylic acid would have the exact same mass and bromine isotopic pattern. However, its fragmentation would likely differ. The loss of the carboxylic acid group from the 2-position might lead to different subsequent ring-opening or rearrangement pathways compared to our target molecule, resulting in a unique MS/MS fingerprint. This highlights the necessity of MS/MS for definitive isomer identification.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for efficient separation.
-
Mobile Phase A: Water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Perform separate runs in both positive (ESI+) and negative (ESI-) modes to gather comprehensive data. Negative mode is predicted to be more sensitive for this analyte.
-
Full Scan (MS1): Scan a mass range of m/z 100-500 to detect the molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS): Isolate the [M-H]⁻ or [M+H]⁺ ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Integrated Strategy and Conclusion
The structural elucidation of this compound is a clear demonstration of the synergy between NMR and MS. NMR provides an intricate map of the C-H framework and the immediate electronic environment of each atom, while MS confirms the elemental composition via accurate mass and the bromine isotopic signature, and maps the molecular assembly through predictable fragmentation.
-
NMR confirms: The presence of a single pyrimidine proton, a methylsulfonyl group, and a carboxylic acid. It also provides strong evidence for the substitution pattern through chemical shifts.
-
MS confirms: The molecular weight (279.91 Da), the presence of one bromine atom (M/M+2 pattern), and the connectivity of the functional groups (-COOH, -SO₂CH₃) through characteristic neutral losses.
By following the detailed protocols and using the comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research.
References
- 1. rsc.org [rsc.org]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]
- 6. PubChemLite - 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid (C6H5BrN2O4S) [pubchemlite.lcsb.uni.lu]
- 7. whitman.edu [whitman.edu]
A Comparative Study of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid with Other Pyrimidine Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies. Its inherent drug-like properties and synthetic tractability have led to a plethora of approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[1][2] This guide provides an in-depth comparative analysis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid , a member of the emerging class of 2-sulfonylpyrimidine covalent inhibitors, with established pyrimidine-based kinase inhibitors.
While direct, head-to-head experimental data for this compound is not yet prevalent in the public domain, this guide will leverage structure-activity relationship (SAR) data from the broader 2-sulfonylpyrimidine class to project its potential inhibitory profile. We will compare this projected profile with the well-documented activities of prominent pyrimidine inhibitors, Imatinib and Gefitinib . Furthermore, this guide will provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies and validate the potential of novel compounds like this compound.
The Rise of 2-Sulfonylpyrimidines: Covalent Inhibition and Tunable Reactivity
The 2-sulfonylpyrimidine scaffold is gaining significant attention as a "warhead" for targeted covalent inhibitors.[3][4][5] Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a stable, irreversible bond, often with a cysteine residue in the target protein's active site. This can lead to prolonged target engagement and a more durable pharmacological effect.
The reactivity of the 2-sulfonylpyrimidine core can be finely tuned through substitutions on the pyrimidine ring. Structure-reactivity studies have demonstrated that electron-withdrawing groups (EWGs) at the 5-position of the pyrimidine ring dramatically increase the rate of reaction with thiol-containing nucleophiles like cysteine.[4][6]
In the case of This compound , the presence of a bromine atom at the 5-position and a carboxylic acid at the 4-position—both electron-withdrawing—suggests a high potential for covalent modification of target proteins. This inherent reactivity is a key differentiator from many traditional, reversible pyrimidine inhibitors.
Comparative Analysis: Projected Profile vs. Established Inhibitors
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that this compound may exhibit activity against this target class. For a meaningful comparison, we will consider two well-established pyrimidine-based kinase inhibitors: Imatinib and Gefitinib.
| Feature | This compound (Projected) | Imatinib (Gleevec®) | Gefitinib (Iressa®) |
| Core Scaffold | 2-Sulfonylpyrimidine | 2-Phenylaminopyrimidine | Quinazoline (structurally related) |
| Mechanism of Action | Covalent (irreversible) | Reversible (ATP-competitive) | Reversible (ATP-competitive) |
| Primary Targets | Hypothesized to target kinases with accessible cysteine residues near the active site. | BCR-ABL, c-KIT, PDGFR | EGFR |
| Key Structural Features for Activity | - 2-Methylsulfonyl group (leaving group)- 5-Bromo substituent (enhances reactivity)- 4-Carboxylic acid (potential interaction point) | - Phenylaminopyrimidine core (hinge binding)- N-methylpiperazine (solubility and binding) | - Quinazoline core (hinge binding)- Anilino side chain (selectivity) |
Quantitative Comparison of Inhibitory Potency
The following table presents a selection of reported half-maximal inhibitory concentration (IC50) values for Imatinib and Gefitinib against their primary targets and selected off-targets. This data serves as a benchmark for the potency that a novel inhibitor would need to achieve to be considered competitive.
| Inhibitor | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| Imatinib | c-Abl | 600 | K562 (CML) | 0.1-0.3 |
| c-Kit | 100 | GIST-T1 (GIST) | 0.1 | |
| PDGFR | 100 | - | - | |
| Gefitinib | EGFR (wild-type) | 110 | A549 (NSCLC) | >10 |
| EGFR (L858R mutant) | 20 | H3255 (NSCLC) | 0.02 | |
| EGFR (exon 19 del) | - | PC-9 (NSCLC) | 0.013 |
Note: The IC50 values are compiled from various sources and should be considered as representative. Direct comparison requires testing under identical experimental conditions.
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with other pyrimidine inhibitors, a series of biochemical and cell-based assays are essential. The following protocols provide a robust framework for such an evaluation.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the inhibitor.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified recombinant kinase and its specific peptide substrate in the reaction buffer to the desired concentrations.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the diluted kinase to all wells except the 100% inhibition control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Detection:
-
Prepare a solution of ATP and the substrate in the reaction buffer.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the signal using a suitable method (e.g., luminescence-based ADP detection, fluorescence-based phosphospecific antibody).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
-
Incubation and MTT Addition:
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound remains to be published, its chemical structure strongly suggests its potential as a covalent inhibitor. The presence of the 2-sulfonylpyrimidine core, enhanced by electron-withdrawing substituents, positions it as an intriguing candidate for targeting proteins with reactive cysteine residues, a strategy of growing importance in drug discovery.
A thorough comparative evaluation against established pyrimidine inhibitors like Imatinib and Gefitinib, utilizing the detailed protocols provided in this guide, will be crucial to elucidating its specific target profile, potency, and selectivity. Such studies will not only define the therapeutic potential of this particular molecule but also contribute to the broader understanding of the structure-activity relationships within the promising class of 2-sulfonylpyrimidine inhibitors. The path forward for this compound lies in rigorous experimental validation, and this guide provides the roadmap for that journey.
References
- 1. pnas.org [pnas.org]
- 2. 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid | 30321-94-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realms of oncology and immunology. Among the myriad of pyrimidine-based compounds, derivatives of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid have emerged as a class of molecules with significant therapeutic potential. This guide provides an in-depth technical comparison of their biological activity, grounded in experimental data and structure-activity relationships, to aid researchers in their drug development endeavors.
The primary biological target for this class of compounds is Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for therapeutic intervention.[2] Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and apoptosis.[3]
Comparative Analysis of DHODH Inhibition
Key Structural Features and Their Impact on Activity:
-
The Carboxylic Acid Moiety at C4: The carboxylic acid group at the 4-position of the pyrimidine ring is a critical feature for DHODH inhibition. It is believed to interact with key residues in the enzyme's active site.[4] Studies on various pyrimidine analogs have shown that replacement of the carboxylic acid with other functional groups, such as sulfonamides or tetrazoles, generally leads to a decrease in inhibitory activity.[4]
-
The 5-Position Substituent: The substitution at the 5-position of the pyrimidine ring influences the potency and selectivity of DHODH inhibitors. For the compounds , the bromine atom at this position is expected to contribute to the binding affinity through halogen bonding or by occupying a specific hydrophobic pocket within the active site. SAR studies on other pyrimidine derivatives have indicated that there are steric limitations at this position, with bulky substituents being detrimental to activity.[4]
-
The 2-Position Substituent: The methylsulfonyl group at the 2-position is a key feature of this series. The sulfonyl group is a strong electron-withdrawing group and can participate in hydrogen bonding, potentially enhancing the interaction with the DHODH enzyme. The development of 2-(4-methylsulfonylphenyl)pyrimidine derivatives as potent and specific COX-2 inhibitors highlights the pharmacological importance of this substituent in directing activity towards specific enzymes.[5]
Performance Comparison with Established DHODH Inhibitors:
To provide a clear perspective on the potential efficacy of this compound derivatives, a comparison with the well-established DHODH inhibitors Brequinar and Teriflunomide is presented below.
| Compound Class | Key Structural Features | Potency (IC50 against human DHODH) | Mechanism of Action | Therapeutic Applications |
| Brequinar | Quinoline-4-carboxylic acid core | Potent (nM range) | Inhibition of DHODH | Investigated as an anticancer and immunosuppressive agent.[1][6] |
| Teriflunomide | Isoxazole carboxamide derivative (active metabolite of Leflunomide) | Moderate (µM range) | Inhibition of DHODH | Approved for the treatment of relapsing forms of multiple sclerosis.[1][3] |
| This compound Derivatives | Pyrimidine-4-carboxylic acid core with a 2-methylsulfonyl and 5-bromo substituent. | Hypothesized to be in the potent to moderate range (nM to low µM) | Inhibition of DHODH (inferred from SAR) | Potential as anticancer and immunosuppressive agents. |
The potency of this compound derivatives is an educated estimation based on the established structure-activity relationships of pyrimidine-based DHODH inhibitors.
Signaling Pathway and Experimental Workflow
The biological activity of this compound derivatives as DHODH inhibitors can be elucidated through a series of well-defined experimental workflows.
Signaling Pathway of DHODH Inhibition
Caption: Inhibition of DHODH by this compound derivatives blocks the conversion of dihydroorotate to orotate, a critical step in de novo pyrimidine synthesis, thereby halting cell proliferation.
Experimental Workflow for Evaluation
Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Protocols
To ensure scientific integrity, the following detailed protocols are provided for the key experiments involved in the synthesis and biological evaluation of these compounds.
Synthesis of this compound Derivatives
This protocol is adapted from established methods for the synthesis of 2-(methylsulfonyl)pyrimidine derivatives. The core of this synthesis involves the oxidation of a 2-(methylthio)pyrimidine precursor.
Step 1: Synthesis of 2-(Methylthio)-5-bromopyrimidine-4-carboxylic Acid
This precursor can be synthesized through various heterocyclic chemistry routes. One potential method involves the condensation of a suitable three-carbon building block with S-methylisothiourea, followed by bromination.
Step 2: Oxidation to this compound
-
Dissolution: Dissolve the 2-(methylthio)-5-bromopyrimidine-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise while maintaining the temperature below 5°C. The use of at least two equivalents of the oxidizing agent is recommended to ensure complete conversion of the thioether to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
DHODH Enzymatic Inhibition Assay
This assay directly measures the ability of the synthesized compounds to inhibit the activity of the DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant human DHODH in the assay buffer.
-
Compound Pre-incubation: Add varying concentrations of the test compounds to the wells of a 96-well plate. Also, include a positive control (e.g., Brequinar) and a negative control (DMSO vehicle). Add the DHODH enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, DHO and decylubiquinone, along with the colorimetric indicator DCIP.
-
Measurement: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential to act as potent inhibitors of DHODH. Based on established structure-activity relationships, the combination of the pyrimidine-4-carboxylic acid core, a 5-bromo substituent, and a 2-methylsulfonyl group is anticipated to confer significant inhibitory activity against this key enzyme. Their potential for development as anticancer and immunosuppressive agents warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of these compounds, enabling researchers to further explore their therapeutic utility and refine their structure for optimal performance.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid Derivatives: A Comparative Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its inherent ability to engage in diverse biological interactions has led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The strategic functionalization of the pyrimidine ring offers a powerful avenue to modulate pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in the quest for novel therapeutics.
This guide focuses on the emerging class of compounds based on the 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid scaffold. While specific experimental data for this exact molecule remains limited in publicly accessible literature, its structural motifs—the pyrimidine-4-carboxylic acid core, the methylsulfonyl group, and the bromo substituent—suggest a high potential for biological activity. The methylsulfonyl group, for instance, is a key feature in several cyclooxygenase (COX) inhibitors, hinting at potential anti-inflammatory applications.
This document serves as a comprehensive comparative guide, drawing upon data from structurally related compounds to provide a framework for the in vitro and in vivo evaluation of this promising chemical series. We will delve into established experimental protocols, present comparative data from analogous compounds, and offer insights into the causal relationships behind experimental choices, thereby equipping researchers with the necessary tools to unlock the therapeutic potential of these novel pyrimidine derivatives.
Part 1: In Vitro Evaluation - Assessing Cellular and Molecular Activity
The initial phase of drug discovery for any novel chemical entity involves a rigorous in vitro assessment to determine its biological activity, potency, and mechanism of action at a cellular and molecular level. For compounds based on the this compound scaffold, a tiered approach to in vitro testing is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
Cytotoxicity Screening: The First Line of Assessment
A primary indicator of potential anticancer activity is a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective method for this initial screen.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A panel of human cancer cell lines should be selected to represent a variety of tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in culture media to achieve the desired final concentrations for testing.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data for Structurally Related Pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative 2d | A549 (Lung) | 50 | [2] |
| Thiazolo[4,5-b]pyridine 3g | HaCaT (Keratinocyte) | >100 (Low Cytotoxicity) | [3] |
| Cinnamic Acid-Thiohydantoin Hybrid II | MCF-7 (Breast) | 3.94 | [4] |
| Cinnamic Acid-Thiohydantoin Hybrid II | HCT-116 (Colon) | 3.73 | [4] |
This table presents hypothetical data based on published results for similar compound classes to illustrate the expected format of results.
Rationale Behind Experimental Choices: The selection of a diverse cancer cell line panel is crucial to identify compounds with broad-spectrum activity or selective toxicity towards specific cancer types. The 48-72 hour incubation period is a standard timeframe that allows for multiple cell doubling times, providing a reliable window to observe antiproliferative effects.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Antimicrobial Activity Screening
The pyrimidine scaffold is also a well-established pharmacophore in antimicrobial agents. Therefore, it is prudent to evaluate novel this compound derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration.
-
Compound Preparation: The test compound is serially diluted in a 96-well microplate containing sterile broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data for Structurally Related Pyrimidine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative 3c | Aspergillus fumigatus | Not Active | [1] |
| Pyrimidine Derivative 3c | Penicillium funiculosum | Not Active | [1] |
| Thiazolo[4,5-b]pyridine 3g | Pseudomonas aeruginosa | 0.21 µM | [3] |
| Thiazolo[4,5-b]pyridine 3g | Escherichia coli | 0.21 µM | [3] |
This table presents hypothetical data based on published results for similar compound classes to illustrate the expected format of results.
Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics
Promising candidates identified through in vitro screening must undergo in vivo evaluation to assess their efficacy in a living organism and to understand their pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
In Vivo Efficacy in a Xenograft Mouse Model of Cancer
For compounds demonstrating potent in vitro cytotoxicity, the next logical step is to evaluate their antitumor activity in an animal model. The human tumor xenograft model in immunodeficient mice is a widely accepted standard.
Experimental Protocol: Tumor Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549 or MCF-7) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the formulation without the active compound.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The body weight of the mice is also recorded as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Comparative Data for a Structurally Related Compound
| Treatment Group | Dose | Tumor Volume (mm³) at Day 20 | % Tumor Growth Inhibition | Reference |
| Vehicle Control | - | 1200 ± 150 | 0% | [1] |
| Compound 2f | 12.5 mg/kg | 600 ± 80 | 50% | [5] |
| Compound 2f | 25 mg/kg | 300 ± 50 | 75% | [5] |
This table presents hypothetical data based on published results for a similar compound class to illustrate the expected format of results.
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo tumor xenograft study to evaluate the anticancer efficacy of a test compound.
Pharmacokinetic (PK) Studies
Understanding the ADME properties of a compound is critical for its development as a drug. Preliminary pharmacokinetic studies in rodents (e.g., rats or mice) provide essential information on bioavailability, half-life, and clearance.
Experimental Protocol: Preliminary Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used for PK studies.
-
Compound Administration: The compound is administered intravenously (IV) to one group of rats and orally (PO) to another group.
-
Blood Sampling: Blood samples are collected at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability.
-
Comparative Pharmacokinetic Data for a Pyridopyrimidine Derivative
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose (mg/kg) | 6 | 6 | [6] |
| Cmax (ng/mL) | - | 592 ± 62 | [7] |
| t1/2 (h) | 26.2 ± 0.9 | - | [7] |
| CL (L/h/kg) | 1.5 ± 0.3 | - | [7] |
| Bioavailability (F%) | - | 40.7% | [7] |
This table presents hypothetical data based on published results for a similar compound class to illustrate the expected format of results.
Part 3: Potential Mechanism of Action - A Look at Related Scaffolds
While the precise mechanism of action for this compound is yet to be elucidated, the activities of related compounds provide valuable clues. Many pyrimidine-based anticancer agents function as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting cell proliferation.[8][9] The methylsulfonyl moiety is present in several selective COX-2 inhibitors, suggesting a potential anti-inflammatory mechanism through the inhibition of prostaglandin synthesis.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as anticancer agents, a plausible mechanism could involve the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: A hypothesized mechanism of action targeting the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data is currently unavailable, the structural relationship to known bioactive molecules suggests significant potential for anticancer and antimicrobial activities. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of this compound class.
Future research should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR). Elucidating the precise molecular target and mechanism of action through techniques such as kinase profiling, proteomics, and molecular docking will be crucial for optimizing the therapeutic potential of this exciting new class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
- 6. This compound-30321-94-9 - Thoreauchem [thoreauchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid Against Established DHODH Inhibitors
Introduction: The Therapeutic Landscape of Autoimmune Disorders and the Role of DHODH
The management of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, remains a significant challenge in modern medicine. A key strategy in treating these conditions involves modulating the immune response, particularly the proliferation of activated lymphocytes that drive inflammatory processes.[1][2] A critical enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes a rate-limiting step in the de novo synthesis of pyrimidines.[3][4] These pyrimidines are essential building blocks for DNA and RNA, and the high demand in rapidly dividing lymphocytes makes DHODH an attractive therapeutic target.[5][6]
Established drugs like Leflunomide (and its active metabolite, Teriflunomide) and Brequinar have validated DHODH inhibition as an effective immunomodulatory approach.[7][8][9] This guide introduces a novel investigational compound, 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid , a pyrimidine derivative hypothesized to exert its effect through the same mechanism.[10][11] The purpose of this document is to provide a comprehensive framework for benchmarking the preclinical efficacy of this novel compound against established DHODH inhibitors, offering researchers and drug development professionals a guide to its systematic evaluation.
Pillar 1: Mechanism of Action - Targeting Pyrimidine Biosynthesis
The primary mechanism of action for immunomodulatory agents like Leflunomide and Teriflunomide is the selective and reversible inhibition of DHODH.[5][8] This mitochondrial enzyme is essential for converting dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway.[2] Activated T and B lymphocytes, unlike other cell types, rely heavily on this pathway to expand their pyrimidine pools to support the DNA synthesis required for proliferation.[4][6] By inhibiting DHODH, these drugs effectively act as cytostatic agents, halting the expansion of autoimmune lymphocytes without causing widespread cell death, thereby reducing the inflammatory cascade.[2][5]
Based on its structural class as a pyrimidine carboxylic acid derivative, it is hypothesized that this compound also functions as a DHODH inhibitor. The following sections outline the experimental methodologies to validate this hypothesis and quantify its efficacy relative to known agents.
Caption: The de novo pyrimidine synthesis pathway and the inhibitory role of DHODH inhibitors.
Pillar 2: In Vitro Efficacy Benchmarking
To establish a foundational comparison, we first assess the direct enzymatic and cellular effects of the compound.
Part A: Direct DHODH Enzyme Inhibition
Rationale: The most direct method to validate the hypothesized mechanism of action is to measure the compound's ability to inhibit recombinant human DHODH enzyme activity. This assay provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is crucial for comparing the compound directly against established drugs.[12]
Experimental Protocol: DHODH Enzymatic Assay
This protocol is adapted from standard methodologies for measuring DHODH activity via a colorimetric assay.[13][14]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[12]
-
Enzyme Solution: Recombinant human DHODH diluted in Assay Buffer.
-
Substrate/Cofactor Mix: Prepare a mix in Assay Buffer containing L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and the electron acceptor 2,6-dichloroindophenol (DCIP).[13]
-
Test Compounds: Prepare serial dilutions of this compound, Brequinar, and Teriflunomide in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control).
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for compound binding.[12]
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate/Cofactor Mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over 15 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the DHODH enzymatic inhibition assay.
Comparative Data (Hypothetical):
| Compound | Target | IC50 (nM) | Potency vs. Teriflunomide |
| 2-MS-5-BP-4-CA (Investigational) | Human DHODH | 25 | ~15x Higher |
| Brequinar (Positive Control) | Human DHODH | 5.2[15] | ~73x Higher |
| Teriflunomide (Active Metabolite of Leflunomide) | Human DHODH | ~380 | 1x (Reference) |
Part B: Cellular Antiproliferative Activity
Rationale: While direct enzyme inhibition is critical, it is equally important to assess the compound's effect in a cellular context. An antiproliferative assay using activated lymphocytes confirms that the compound can penetrate the cell membrane and engage its target to produce the desired biological effect: halting cell proliferation. The MTT assay is a standard colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[16]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture a human lymphocyte cell line (e.g., Jurkat) in appropriate media.
-
Activate the cells using mitogens (e.g., PHA and IL-2) to induce proliferation.
-
-
Assay Procedure:
-
Plate the activated lymphocytes in a 96-well plate.
-
Treat the cells with serial dilutions of this compound and comparator drugs for 72 hours.[12]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]
-
Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.[18]
-
-
Data Analysis:
-
Normalize the absorbance readings to untreated control cells.
-
Plot the percentage of growth inhibition against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data (Hypothetical):
| Compound | Cell Line | GI50 (nM) |
| 2-MS-5-BP-4-CA (Investigational) | Activated Jurkat | 150 |
| Brequinar | Activated Jurkat | 45 |
| Teriflunomide | Activated Jurkat | ~1200 |
Pillar 3: In Vivo Efficacy in a Preclinical Autoimmune Model
Rationale: To assess therapeutic potential, the compound must demonstrate efficacy in a living organism. The Collagen-Induced Arthritis (CIA) model in mice is a widely accepted preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[19][20][21]
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis:
-
Treatment:
-
Begin daily oral dosing of the vehicle control, this compound (e.g., at 1, 3, and 10 mg/kg), and a positive control (e.g., Leflunomide at 10 mg/kg) upon the first signs of arthritis (typically around Day 24-28).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw swelling using digital calipers.
-
Histopathology: At the end of the study (e.g., Day 42), collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Comparative Data (Hypothetical):
| Treatment Group (Oral Dosing) | Mean Arthritis Score (Day 42) | % Reduction in Score vs. Vehicle |
| Vehicle Control | 11.5 ± 1.2 | 0% (Reference) |
| Leflunomide (10 mg/kg) | 5.8 ± 0.9 | 50% |
| 2-MS-5-BP-4-CA (3 mg/kg) | 7.5 ± 1.1 | 35% |
| 2-MS-5-BP-4-CA (10 mg/kg) | 4.9 ± 0.8 | 57% |
Pillar 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Rationale: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential for translating preclinical efficacy to clinical settings.[22][23] Pharmacokinetic (PK) studies determine how the body processes the drug, while pharmacodynamic (PD) studies link drug concentration to its biological effect.[24][25]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[25]
-
Analysis: Process blood to plasma and quantify the concentration of the parent drug using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Parameter Calculation: Use PK software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and oral bioavailability (%F).
Comparative Data (Hypothetical):
| Parameter | 2-MS-5-BP-4-CA (10 mg/kg, oral) |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 1.5 |
| t1/2 (hr) | 8.2 |
| Oral Bioavailability (%F) | 65% |
Consolidated Summary and Future Directions
This guide outlines a systematic approach to benchmarking the efficacy of a novel DHODH inhibitor. The hypothetical data presented below provides a snapshot of how this compound might compare to established drugs.
Overall Efficacy Summary (Hypothetical Data):
| Metric | 2-MS-5-BP-4-CA | Brequinar | Teriflunomide | Comments |
| DHODH IC50 (nM) | 25 | 5.2 | ~380 | The novel compound shows potent enzymatic inhibition, significantly stronger than Teriflunomide. |
| Cellular GI50 (nM) | 150 | 45 | ~1200 | Demonstrates excellent cellular activity, suggesting good cell permeability and target engagement. |
| In Vivo Efficacy (CIA) | High (at 10mg/kg) | High | Moderate-High | Shows comparable or superior efficacy to Leflunomide in a relevant disease model. |
| Oral Bioavailability | 65% | Variable | High | Possesses a favorable oral bioavailability profile suitable for clinical development. |
Future Directions: Based on this promising hypothetical profile, the logical next steps in the development of this compound would include:
-
Safety and Toxicology Studies: Comprehensive assessment of potential off-target effects and determination of a therapeutic window.
-
Pharmacodynamic Studies: Correlating plasma drug concentration with downstream biomarkers of pyrimidine synthesis inhibition in vivo.
-
Mechanism of Resistance Studies: Investigating potential mechanisms by which cells could evade the drug's effects, such as upregulation of pyrimidine salvage pathways.[26]
By following this structured benchmarking guide, researchers can build a robust data package to support the continued development of novel therapeutic candidates like this compound.
References
- 1. Teriflunomide – A New Oral Agent for Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Brequinar - Wikipedia [en.wikipedia.org]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Collagen-induced arthritis, an animal model of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collagen-Induced Arthritis as a Model for Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 21. mdbioproducts.com [mdbioproducts.com]
- 22. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 23. svarlifescience.com [svarlifescience.com]
- 24. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 25. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Pyridine and Pyrimidine Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds stand out for their vast therapeutic potential. Among these, pyridine and pyrimidine derivatives have garnered significant attention for their potent anti-inflammatory activities. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of these two scaffolds, supported by experimental data and methodological insights to aid researchers in the rational design of novel anti-inflammatory agents.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators, presenting a rich tapestry of targets for therapeutic intervention. Key players in this process include cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins, and the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.
Pyridine Derivatives: Versatile Scaffolds with Diverse Anti-inflammatory Mechanisms
Pyridine, a six-membered heterocyclic ring containing one nitrogen atom, is a ubiquitous scaffold in a multitude of clinically used drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including significant anti-inflammatory effects.
Mechanism of Action
The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways:
-
Cyclooxygenase (COX) Inhibition: Many pyridine derivatives have been shown to be potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By blocking COX-2, these compounds effectively reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.[3]
-
NF-κB Pathway Inhibition: Some pyridine derivatives exert their anti-inflammatory effects by interfering with the NF-κB signaling pathway. This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which is crucial for NF-κB activation.
-
Iron Chelation: An intriguing and less common mechanism proposed for certain 3-hydroxy-pyridine-4-one derivatives is their ability to chelate iron.[4] Cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway, are heme-dependent, meaning they require iron for their function. By sequestering iron, these pyridine derivatives may indirectly inhibit these enzymes and reduce inflammation.[4] This mechanism also ties into the reduction of oxidative stress, as iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction.[4]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For instance, the presence of specific functional groups can enhance COX-2 selectivity and overall potency.
Pyrimidine Derivatives: Potent Modulators of the Inflammatory Response
Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is another privileged scaffold in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, with a significant number exhibiting potent anti-inflammatory properties.[5]
Mechanism of Action
Similar to pyridine derivatives, the anti-inflammatory action of pyrimidines is primarily centered on the inhibition of key inflammatory pathways:
-
Selective COX-2 Inhibition: A hallmark of many pyrimidine derivatives is their high selectivity for COX-2 over COX-1.[5] This selectivity is a crucial attribute, as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function. Selective COX-2 inhibition, therefore, offers the potential for effective anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
NF-κB Inhibition: Pyrimidine derivatives have also been shown to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression. This inhibition can lead to a downstream reduction in the production of various pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Inhibition of Pro-inflammatory Cytokines and Mediators: Experimental evidence has demonstrated that pyrimidine derivatives can significantly reduce the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrimidine ring plays a critical role in determining the anti-inflammatory potency and COX-2 selectivity. For example, the presence of a sulfonamide or methylsulfonyl group is a common feature in many selective COX-2 inhibitors, as it allows for interaction with a specific side pocket in the COX-2 active site.
Head-to-Head Comparison: Pyridine vs. Pyrimidine Derivatives
A direct comparison of the anti-inflammatory properties of pyridine and pyrimidine derivatives reveals both similarities and distinguishing features. Both classes of compounds can effectively target key inflammatory pathways, but their potency and selectivity can vary significantly depending on their specific chemical structures.
Comparative Efficacy: A Look at the Experimental Data
To provide a quantitative comparison, the following tables summarize key experimental data from studies evaluating the anti-inflammatory activity of various pyridine and pyrimidine derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | Derivative | IC50 (µM) for NO Inhibition | Reference |
| Pyridine | 7a | 76.6 | [4] |
| 7f | 96.8 | [4] | |
| Pyrimidine | 9a | 83.1 | [4] |
| 9d | 88.7 | [4] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
| Compound Class | Derivative | IC50 (µM) for COX-2 Inhibition | Reference |
| Pyridine | 5n (imidazo[1,2-a]pyridin-3-amine) | 0.07 | [6] |
| 3f (3H-imidazo[4,5-b]pyridine) | 9.2 | [3] | |
| Pyrimidine | 5d (pyrimidine-5-carbonitrile) | 0.16 | [7] |
| 6 (pyrimidine-based fluorescent inhibitor) | 1.8 | [8] | |
| L1 (pyrimidine derivative) | Comparable to meloxicam | [5] | |
| L2 (pyrimidine derivative) | Comparable to meloxicam | [5] |
Analysis of Comparative Data:
The data presented in the tables highlight that both pyridine and pyrimidine scaffolds can be elaborated to produce highly potent anti-inflammatory agents. In the direct comparative study on NO inhibition, the most active pyridine derivative (7a) showed a slightly lower IC50 value than the most active pyrimidine derivative (9a), suggesting comparable potency in this particular assay.[4]
Regarding COX-2 inhibition, both classes have yielded compounds with impressive potency, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. Notably, certain pyridine and pyrimidine derivatives have demonstrated greater potency than the well-established COX-2 inhibitor, celecoxib, in specific assays.[6][9] This underscores the significant potential of both scaffolds in the development of novel anti-inflammatory drugs.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyridine and pyrimidine derivatives are intrinsically linked to their ability to modulate key signaling pathways. The NF-κB pathway is a central hub for inflammatory signaling.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Experimental Protocols for Evaluating Anti-inflammatory Activity
To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays used to assess the anti-inflammatory properties of pyridine and pyrimidine derivatives.
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This assay is widely used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyridine or pyrimidine derivatives for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
In Vitro Assay: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the manufacturer's instructions (e.g., from a commercial COX inhibitor screening kit).
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the reaction buffer, heme, and purified recombinant COX-2 enzyme.
-
Add the test pyridine or pyrimidine derivatives at various concentrations to the respective wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Termination and Detection: After a short incubation period (e.g., 2-5 minutes), stop the reaction. The detection method can vary depending on the kit, but it often involves measuring the production of prostaglandin G2 or other downstream products, which can be quantified using colorimetric or fluorometric methods.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.[7][10]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test pyridine or pyrimidine derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle-treated control group.
Conclusion and Future Directions
Both pyridine and pyrimidine derivatives represent highly promising scaffolds for the development of novel anti-inflammatory drugs. The extensive body of research highlights their ability to potently and, in many cases, selectively inhibit key inflammatory targets such as COX-2 and the NF-κB signaling pathway.
The choice between a pyridine or pyrimidine core in a drug discovery program will ultimately depend on the specific therapeutic goals, including the desired potency, selectivity profile, and pharmacokinetic properties. The direct comparative data available, while limited to specific sets of compounds, suggests that both scaffolds can be optimized to achieve high levels of anti-inflammatory activity.
Future research in this area should continue to focus on:
-
Structure-Based Drug Design: Leveraging the known crystal structures of target enzymes like COX-2 to design derivatives with enhanced potency and selectivity.
-
Exploration of Novel Mechanisms: Further investigation into alternative mechanisms of action, such as the iron chelation properties of certain pyridine derivatives, could open up new avenues for therapeutic intervention.
-
Multi-Targeted Approaches: Designing single molecules that can modulate multiple inflammatory pathways simultaneously may offer superior therapeutic efficacy for complex inflammatory diseases.
-
In-depth Preclinical and Clinical Evaluation: Promising candidates from both classes of compounds should be subjected to rigorous preclinical and clinical testing to validate their safety and efficacy in relevant disease models and ultimately in patients.
By building upon the solid foundation of existing research and embracing innovative drug design strategies, the scientific community can continue to unlock the full therapeutic potential of pyridine and pyrimidine derivatives in the fight against inflammatory diseases.
References
- 1. ijsdr.org [ijsdr.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Cellular Fate: A Comparative Guide to Cytotoxicity Assays for Novel Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals dedicated to the discovery of novel cancer therapeutics, the evaluation of a compound's cytotoxic potential is a foundational step. Pyrimidine-based compounds, a prominent class of heterocyclic molecules, have shown considerable promise as anticancer agents due to their ability to interfere with critical cellular processes, often culminating in cell death.[1] The selection of an appropriate cytotoxicity assay is therefore not merely a technical choice, but a critical decision that influences the interpretation of a compound's efficacy and mechanism of action. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights and detailed methodologies to empower researchers in making informed decisions for the screening of novel pyrimidine-based compounds.
The Rationale: Why Assay Selection Matters for Pyrimidine-Based Drugs
Pyrimidine analogs frequently exert their anticancer effects by inducing apoptosis, or programmed cell death.[2] This mechanistic detail is a crucial consideration when selecting a cytotoxicity assay. While some assays provide a general measure of cell viability, others can offer more granular insights into the specific mode of cell death. An assay that merely indicates a reduction in viable cells may not distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing). For a comprehensive understanding of a novel pyrimidine derivative's biological activity, it is often advantageous to employ a combination of assays that probe different aspects of cellular health and death.
A Comparative Analysis of Key Cytotoxicity Assays
The three primary categories of assays we will explore are those that measure metabolic activity (MTT), membrane integrity (LDH), and the distinct hallmarks of apoptosis. Each possesses unique advantages and limitations that must be weighed in the context of screening pyrimidine-based compounds.
MTT Assay: A Workhorse for Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]
Principle: The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Workflow:
References
A Senior Application Scientist's Guide to High-Throughput Screening of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid Libraries
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. It demands a strategic approach to screening, a deep understanding of the underlying biology, and a commitment to rigorous data validation. This guide provides an in-depth comparison of high-throughput screening (HTS) methodologies for a library centered around the 2-methylsulfonyl-5-bromopyrimidine-4-carboxylic acid scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and its derivatives are of significant interest for a wide range of therapeutic targets.[1][2][3][4][5] This guide will equip you with the knowledge to design and execute a successful screening campaign, from initial assay selection to robust hit validation.
The Strategic Importance of the Pyrimidine Carboxylic Acid Scaffold
The this compound scaffold is a prime candidate for fragment-based drug discovery (FBDD). Its relatively low molecular weight allows for efficient exploration of chemical space, and the carboxylic acid moiety is a key interaction point for many biological targets, particularly enzymes like methyltransferases and protein-protein interactions.[6] The sulfonyl and bromo substituents provide opportunities for synthetic elaboration to optimize potency and selectivity. The pyrimidine ring itself is a versatile scaffold, known to interact with a variety of enzymes and receptors.[1][2][3][4][5]
Comparative Analysis of Primary Screening Platforms
The choice of a primary screening platform is a critical decision that will influence the entire drug discovery cascade. For a fragment library rich in carboxylic acids, both biochemical and biophysical methods offer distinct advantages and disadvantages. Here, we compare two powerful and widely used techniques: a biochemical Fluorescence Polarization (FP) assay and a biophysical Surface Plasmon Resonance (SPR) assay.
Table 1: Performance Comparison of HTS Platforms for a Pyrimidine Carboxylic Acid Library
| Metric | Fluorescence Polarization (FP) Assay | Surface Plasmon Resonance (SPR) Assay |
| Principle | Homogeneous, competition-based assay measuring changes in the polarization of fluorescently labeled probes.[7][8][9] | Label-free detection of mass changes on a sensor surface as molecules bind.[10][11][12] |
| Throughput | High to ultra-high (384- to 1536-well plates). | Medium to high (96- to 384-well plates). |
| Hit Rate (Hypothetical) | 0.5 - 2% | 1 - 5% (higher due to detection of weak binders) |
| Z'-Factor | Typically > 0.6.[13][14][15][16] | Not directly applicable; quality assessed by signal-to-noise and baseline stability. |
| Assay Development | Requires a suitable fluorescent probe and optimization of assay conditions.[17] | Requires protein immobilization and optimization of buffer conditions.[18][19] |
| Cost per Well | Low to medium. | Medium to high. |
| Information Content | Provides information on competitive binding. | Provides real-time kinetic data (association and dissociation rates) and affinity.[10][11] |
| False Positives | Can be susceptible to fluorescent compounds and quenchers.[8] | Can be affected by non-specific binding and bulk refractive index changes.[10] |
In-Depth Experimental Protocols
To provide a practical understanding of how to implement these screening strategies, we present detailed, step-by-step protocols for both the FP and SPR assays, tailored for a hypothetical screening campaign against a histone methyltransferase (HMT). HMTs are a relevant target class, as their activity is often modulated by molecules that interact with the substrate binding pocket, where a carboxylic acid could mimic the carboxylate of the target lysine residue.[20][21][22]
Protocol 1: Fluorescence Polarization (FP) Competition Assay for a Histone Methyltransferase
This protocol describes a competitive binding assay where compounds from the pyrimidine carboxylic acid library displace a fluorescently labeled peptide substrate from the HMT active site.[7][8][9]
Reagents and Materials:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Histone Methyltransferase (HMT): Recombinant, purified enzyme.
-
Fluorescent Peptide Substrate: A peptide corresponding to the HMT's histone tail substrate, labeled with a suitable fluorophore (e.g., FITC).
-
This compound Library: Compounds dissolved in 100% DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the HMT in assay buffer. The final concentration should be at the Kd of the fluorescent peptide.
-
Prepare a 2X solution of the fluorescent peptide in assay buffer. The final concentration should be at its Kd.
-
Serially dilute the compound library in 100% DMSO.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of the 384-well plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).
-
-
Enzyme Addition:
-
Add 5 µL of the 2X HMT solution to each well.
-
Mix by gentle shaking for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
-
Fluorescent Peptide Addition:
-
Add 5 µL of the 2X fluorescent peptide solution to each well.
-
Mix by gentle shaking for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
Protocol 2: Surface Plasmon Resonance (SPR) Fragment Screening
This protocol outlines a primary screen to identify fragments that bind directly to the immobilized HMT.[10][11][12]
Reagents and Materials:
-
SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Histone Methyltransferase (HMT): Recombinant, purified enzyme.
-
Amine Coupling Kit: EDC, NHS, and ethanolamine.
-
This compound Library: Compounds dissolved in 100% DMSO.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the HMT in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Compound Screening:
-
Prepare the compound library in running buffer with a final DMSO concentration of 1-2%.
-
Inject the compounds over the immobilized HMT surface at a constant flow rate.
-
Include buffer-only injections for double referencing.
-
-
Data Acquisition:
-
Monitor the change in response units (RU) in real-time.
-
-
Data Analysis:
-
Subtract the reference surface signal and buffer-only injections.
-
Identify "hits" as compounds that cause a significant and reproducible increase in RU.
-
Visualizing the Screening and Hit Validation Workflow
A successful screening campaign is more than just the primary assay; it encompasses a logical progression of experiments to confirm and characterize initial hits.[23][24][25][26]
Caption: High-throughput screening and hit validation workflow.
The Imperative of a Rigorous Hit Validation Cascade
Initial hits from any HTS campaign must be subjected to a stringent validation process to eliminate false positives and prioritize the most promising compounds for lead optimization.[23][24][25][26]
-
Hit Confirmation: Re-test the initial hits in a dose-response format to confirm their activity and determine their potency (IC50 or Kd).
-
Orthogonal Assays: Employ a secondary assay with a different detection principle to confirm that the observed activity is not an artifact of the primary assay format.[23] For example, if the primary screen was an FP assay, an orthogonal assay could be SPR or a thermal shift assay (DSF).
-
Biophysical Characterization: Utilize techniques like Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the thermodynamic profile of the interaction.[27][] Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm binding and provide structural information.[27][29]
-
Biochemical and Cellular Assays: For enzyme targets, perform detailed enzyme kinetic studies to determine the mechanism of inhibition. Progress validated hits into cell-based assays to assess their activity in a more physiologically relevant context.
-
Structure-Activity Relationship (SAR) by Analogs: Test commercially available analogs of the validated hits to begin building an understanding of the SAR. This early SAR data is invaluable for guiding the initial medicinal chemistry efforts.
Caption: A robust hit validation cascade to eliminate false positives.
Alternative and Complementary Compound Libraries
While the this compound library is a strong starting point, it is prudent to consider screening other libraries to increase chemical diversity and the probability of finding novel hits.
Table 2: Comparison of Alternative Fragment Libraries
| Library Type | Description | Advantages | Disadvantages |
| General Fragment Libraries | Diverse collections of low molecular weight compounds. | Broad coverage of chemical space. | May not be enriched for scaffolds relevant to the target class. |
| Carboxylic Acid Bioisostere Libraries | Libraries where the carboxylic acid is replaced with groups like tetrazoles or hydroxamic acids. | Can overcome liabilities associated with carboxylic acids (e.g., poor cell permeability). | The biological activity of the bioisostere may not mimic the carboxylic acid. |
| 3D-Shaped Fragment Libraries | Enriched with molecules possessing greater three-dimensional complexity. | Can access different binding pockets compared to flat, aromatic fragments. | May have more complex synthetic routes for follow-up chemistry. |
| Natural Product-like Fragment Libraries | Contain scaffolds derived from natural products. | Biologically validated chemical space. | May have limited commercial availability of analogs. |
Conclusion
The high-throughput screening of a focused library, such as one based on the this compound scaffold, is a powerful strategy in modern drug discovery. By carefully selecting the primary screening platform, implementing a rigorous hit validation cascade, and considering complementary chemical matter, researchers can significantly increase their chances of success. The choice between a high-throughput biochemical assay like FP and a content-rich biophysical method like SPR will depend on the specific goals of the screening campaign, available resources, and the nature of the biological target. Ultimately, a multi-faceted approach that leverages the strengths of different techniques will provide the most robust and actionable results, paving the way for the development of novel therapeutics.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 29. drughunter.com [drughunter.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a compound of interest in medicinal chemistry and pharmaceutical research.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, this document synthesizes established best practices for handling structurally related compounds, including halogenated heterocycles, sulfonyl-containing molecules, and carboxylic acids, to ensure the highest standards of laboratory safety and environmental stewardship.
The procedural narrative herein is grounded in the core principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). Each recommendation is not merely a step to be followed but is explained with scientific causality, ensuring a self-validating system of protocols for your laboratory.
Hazard Assessment and Pre-Disposal Considerations: Understanding the Molecule
Before commencing any disposal protocol, a thorough understanding of the potential hazards associated with this compound is paramount. Due to the absence of a comprehensive toxicological profile, a conservative approach is mandated, treating the compound with the recognition of "having unknown hazards and toxicity".[3]
The molecule's structure informs our safety precautions:
-
Brominated Pyrimidine Core: Halogenated organic compounds can be environmentally persistent and may produce hazardous byproducts, such as hydrogen bromide, upon incomplete combustion.[4]
-
Methylsulfonyl Group: This functional group contributes to the compound's polarity.[1] While sulfonyl groups are generally stable, their decomposition can release oxides of sulfur.
-
Carboxylic Acid Moiety: This group imparts acidic properties to the compound.[1]
Based on these structural alerts and data from similar compounds, we can anticipate the following potential hazards:
-
Potential for harm if swallowed.
Therefore, all handling and disposal operations must be conducted under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Adherence to stringent safety protocols is non-negotiable. The following PPE and engineering controls are mandatory when handling this compound for disposal.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[7] | To prevent contact with eyes, which can cause serious irritation.[4][6] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). | To prevent skin contact, which may lead to irritation.[4][6] |
| Body Protection | A laboratory coat or other protective clothing.[7] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator if dust or aerosol formation is likely.[5][7] | To prevent inhalation, which may cause respiratory irritation.[4] |
| Engineering Controls | All handling should occur in a certified chemical fume hood.[7][8] | To minimize inhalation exposure and contain any potential spills. |
An eyewash station and safety shower must be readily accessible in the immediate work area.[4][9]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The disposal of this compound should be approached systematically. The following workflow is designed to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the cornerstones of safe chemical waste management.
-
Labeling: All waste streams containing this compound must be meticulously labeled with the full chemical name.[8] This includes:
-
Pure or residual solid compound.
-
Contaminated labware (e.g., spatulas, weighing boats, vials).
-
Solutions containing the compound.
-
Contaminated PPE.
-
-
Segregation: This waste must be kept separate from other laboratory waste streams to prevent inadvertent and potentially hazardous reactions.[8] Pay special attention to avoiding contact with strong oxidizing agents.[8]
Step 2: Containerization
The integrity of the waste container is critical to preventing leaks and environmental contamination.
-
Container Selection: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[8] The container must be in good condition with a secure, leak-proof lid.[8]
-
Hazardous Waste Tagging: Affix a hazardous waste tag to the container as soon as the first particle of waste is added. The tag must include:
-
The full chemical name: "this compound".
-
The accumulation start date.
-
Associated hazards (e.g., "Irritant," "Handle with Caution").
-
Step 3: On-Site Accumulation and Storage
Proper temporary storage within the laboratory is governed by strict guidelines.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[8] This area must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Regular Inspection: The SAA should be inspected weekly for any signs of container leakage or deterioration.[8]
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Consult Regulations: Observe all federal, state, and local regulations when disposing of the substance.[3]
-
Professional Disposal: Arrange for the collection of the waste by a certified environmental services company. Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3] This ensures the complete destruction of the compound and the safe handling of any hazardous combustion byproducts.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. CAS 30321-94-9: 5-bromo-2-(methylsulfonyl)pyrimidine-4-car… [cymitquimica.com]
- 2. 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid [myskinrecipes.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. kishida.co.jp [kishida.co.jp]
Navigating the Safe Handling of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a compound of interest in contemporary research. By elucidating the rationale behind each safety measure, we aim to foster a culture of proactive risk mitigation and build a foundation of trust in laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 30321-94-9) is a solid, heterocyclic compound. While a complete toxicological profile is not extensively documented in publicly available literature, the hazard classifications for this, and structurally similar molecules, provide a clear directive for cautious handling. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1].
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal absorption, and inhalation of the powdered form. The presence of a bromine atom categorizes it as a halogenated organic compound, which requires special consideration for disposal[2][3][4].
Core Principles of Exposure Minimization:
Before any handling, the fundamental principle is to minimize all potential routes of exposure. This is achieved through a combination of engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).
Engineering and Administrative Controls: The First Line of Defense
Effective safety protocols begin long before PPE is donned. Engineering and administrative controls are designed to remove the hazard at its source or isolate the worker from it.
-
Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood or a powder weighing station[5][6][7]. This is critical to prevent the inhalation of fine particulates that can easily become airborne[5][6].
-
Designated Work Area: A specific area of the laboratory should be designated for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel[8].
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is mandatory. This document should be read and understood by all personnel before they begin work.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following provides a step-by-step guide to selecting and using appropriate PPE.
Hand Protection: The Critical Barrier
Given that the compound is harmful in contact with skin, appropriate glove selection is crucial.
-
Glove Type: Due to the lack of specific chemical resistance data for this compound, a conservative approach is recommended. Double-gloving with two pairs of nitrile gloves is a common and effective practice for handling solid chemicals of moderate toxicity. For situations with a higher risk of splash or for extended handling, consider a more robust glove, such as a neoprene or butyl rubber glove, as the outer layer.
-
Inspection and Donning: Always inspect gloves for any signs of degradation or punctures before use. Wash and dry hands thoroughly before donning gloves.
-
Changing Gloves: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves. After completing a task, remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly.
| Glove Type | Protection Against | Considerations |
| Nitrile | A broad range of chemicals, good for incidental contact. | Should be changed frequently and immediately upon contamination. |
| Neoprene | Acids, bases, oils, and some solvents. Offers good dexterity. | Less resistant to snags and punctures than nitrile[5]. |
| Butyl Rubber | Ketones, esters, and other polar organic solvents. | Provides excellent resistance to gas and vapor permeation. |
Eye and Face Protection: Shielding from Irritants
The compound is classified as a serious eye irritant, making robust eye and face protection non-negotiable.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling the compound in any form[9].
-
Secondary Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles[5][9]. This provides an extra layer of protection for the entire face.
Body Protection: Preventing Skin Contact
To prevent skin contact, appropriate laboratory attire and protective clothing are essential.
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times. For handling larger quantities or when there is a higher risk of contamination, a chemical-resistant apron or a disposable coverall (e.g., Tyvek) should be used[10].
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory. Shorts, skirts, and sandals are not permitted.
Respiratory Protection: Guarding Against Inhalation
Given the risk of respiratory irritation from the powdered form, respiratory protection may be necessary.
-
When to Use a Respirator: If engineering controls (i.e., fume hood) are not available or are not sufficient to control airborne dust, a respirator is required. The need for respiratory protection should be determined by a formal risk assessment.
-
Respirator Type: For powdered chemicals, a NIOSH-approved N95 or higher-rated particulate respirator is the minimum requirement. If there is a potential for vapor exposure, a combination cartridge respirator may be necessary.
-
Fit Testing and Training: All personnel required to wear a respirator must be medically cleared, trained, and fit-tested annually.
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on hazard identification and task evaluation.
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for minimizing risk during routine laboratory operations.
Weighing and Handling the Solid Compound
-
Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable bench paper.
-
Don PPE: Don all required PPE as outlined in the previous section.
-
Handling: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If possible, use a balance with a draft shield.
-
Cleaning: After weighing, carefully clean all equipment and the work surface. Dispose of contaminated bench paper as hazardous waste.
Spill Response
In the event of a spill, a swift and appropriate response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For a small spill of solid material, trained laboratory personnel can proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup of a Small Solid Spill:
-
Don appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne[11].
-
Carefully sweep the material into a designated hazardous waste container. Do not use a brush that could generate dust.
-
Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.
-
Decontaminate the area with an appropriate cleaning solution.
-
Emergency Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste, including contaminated gloves, bench paper, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container. Do not mix this waste with non-halogenated waste streams, as this can increase disposal costs and complexity[4][12].
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the EHS department.
By implementing these comprehensive safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the well-being of all laboratory personnel and the integrity of their scientific endeavors.
References
- 1. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sc.edu [sc.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
